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1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride Documentation Hub

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  • Product: 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride
  • CAS: 1955554-69-4

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility & Handling of 1-(Propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride

Executive Summary This guide provides a technical analysis of the solubility, stability, and handling of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (CAS 97421-16-4 [Free Base Analog]). As a dihydrochloride salt o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the solubility, stability, and handling of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (CAS 97421-16-4 [Free Base Analog]). As a dihydrochloride salt of an electron-rich aminopyrazole, this compound exhibits distinct physicochemical behaviors in protic (Water) versus aprotic (DMSO) solvent systems.

Key Findings:

  • Water: High solubility driven by ion-dipole interactions; however, solutions are highly acidic and prone to oxidative degradation if neutralized without antioxidants.

  • DMSO: The preferred solvent for stable stock solutions (>50 mM), utilizing strong dipole-cation solvation to maintain the salt in a stable, non-hydrolyzed state.

  • Recommendation: Prepare high-concentration stock solutions in anhydrous DMSO and dilute into aqueous buffers immediately prior to use.

Physicochemical Identity

Understanding the structural pharmacophore is critical for predicting solubility behavior.

PropertyDescription
Compound Name 1-(Propan-2-yl)-1H-pyrazol-4-amine dihydrochloride
Systematic Name 1-Isopropyl-1H-pyrazol-4-amine dihydrochloride
Core Structure 5-membered heteroaromatic pyrazole ring
Substituents N1-Isopropyl (Lipophilic anchor); C4-Amine (Hydrophilic/Basic site)
Salt Form Dihydrochloride (2HCl)
Estimated pKa ~2.5 (Pyrazole N2), ~4.0–5.0 (Exocyclic Amine)
Physical State White to off-white crystalline solid (Hygroscopic)

Solubility Mechanisms: Water vs. DMSO[1]

The dissolution of the dihydrochloride salt involves breaking the crystal lattice via solvation of the organic cation and chloride anions.

Solubility in Water (Aqueous Media)[2]
  • Mechanism: Dissolution is driven by ion-dipole interactions . Water molecules hydrate the chloride ions and the protonated ammonium/pyrazolium centers.

  • Thermodynamics: The high lattice energy of the dihydrochloride salt is overcome by the high dielectric constant of water (

    
    ).
    
  • Acidity Warning: Dissolving the 2HCl salt releases 2 equivalents of protons, significantly lowering the pH.

    • Reaction:

      
      
      
    • Consequence: A 10 mM solution can drop pH to < 2.0. This acidity stabilizes the amine against oxidation but may be incompatible with cell-based assays without buffering.

Solubility in DMSO (Dimethyl Sulfoxide)
  • Mechanism: DMSO acts as a polar aprotic Lewis base . The sulfoxide oxygen acts as a hydrogen bond acceptor for the ammonium protons, while the methyl groups provide van der Waals interactions for the isopropyl-pyrazole core.

  • Stability: DMSO lacks the hydrolytic capability of water. It solvates the cation effectively without promoting the deprotonation equilibrium that leads to the unstable free base.

  • Capacity: Typically dissolves organic salts at concentrations >100 mM, making it ideal for "Master Stocks."

Comparative Solubility Table
FeatureWater (

)
Dimethyl Sulfoxide (DMSO)
Solubility Limit High (>50 mg/mL estimated)High (>50 mg/mL estimated)
Primary Interaction Hydrogen Bonding / Ion-DipoleDipole-Dipole / Cation Solvation
Solution pH Strongly Acidic (pH < 3)Neutral (Apparent)
Stability Low (Prone to oxidation if pH > 5)High (Protects against oxidation)
Use Case Acute dilutions, HPLC mobile phaseLong-term storage (frozen)

Visualizing the Dissolution Pathway

The following diagram illustrates the species distribution and stability risks associated with each solvent choice.

SolubilityPathways SolidSalt Solid 2HCl Salt (Crystalline Lattice) DMSO Solvent: Anhydrous DMSO SolidSalt->DMSO Dissolution Water Solvent: Water/Buffer SolidSalt->Water Dissolution StockSol Stable Stock Solution (Solvated Cations) DMSO->StockSol Dipole-Cation Stabilization Freezer Long-Term Storage (-20°C) StockSol->Freezer Recommended BufferAdd Dilution into Phys. Buffer (pH 7.4) StockSol->BufferAdd Working Dilution AcidicSol Acidic Solution (pH < 3) (Stable, Protonated) Water->AcidicSol Release of H+ AcidicSol->BufferAdd pH Adjustment FreeBase Free Base Formation (Deprotonation) BufferAdd->FreeBase pKa shift Oxidation Oxidative Degradation (Brown Discoloration) FreeBase->Oxidation O2 Exposure

Figure 1: Dissolution pathways showing the stability advantage of DMSO stocks over direct aqueous buffering, where deprotonation risks oxidation.

Validated Experimental Protocols

Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable master stock for long-term storage.

  • Calculate Mass: For 1 mL of 50 mM stock:

    • Note: Ensure you use the MW of the dihydrochloride (approx. 198.09 g/mol ), not the free base.

  • Weighing: Weigh ~9.9 mg of the salt into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture or HPLC, >99.9%).

  • Mixing: Vortex vigorously for 30 seconds. The solid should dissolve rapidly. If particles persist, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber tubes (to protect from light) and store at -20°C. Stability: >6 months.

Preparation of Aqueous Working Solution

Objective: Dilute stock for biological assay (e.g., 100 µM final).

  • Thaw: Thaw DMSO stock at room temperature. Vortex to ensure homogeneity.

  • Dilution:

    • Add 2 µL of 50 mM DMSO stock to 998 µL of assay buffer (e.g., PBS or HBSS).

    • Final Concentration: 100 µM (0.2% DMSO final).

  • Critical Check:

    • Aminopyrazoles can oxidize at neutral pH. Observe the solution.

    • Clear/Colorless: Stable.[1][2]

    • Pink/Brown tint: Oxidation occurring. Discard.

    • Precipitation: Unlikely at <1 mM, but if observed, sonicate.

Stability & Handling Precautions

  • Hygroscopicity: Dihydrochloride salts are often hygroscopic. Store the solid desiccated at 4°C or -20°C. Absorption of water can lead to hydrolysis and "clumping."

  • Oxidation Sensitivity: The electron-rich pyrazole-amine core is susceptible to air oxidation, especially in the free-base form (neutral/basic pH).

    • Indicator: Discoloration (yellowing/browning) of the solid or solution indicates degradation.

  • Incompatibility: Avoid mixing high concentrations of the salt directly with strong bases (NaOH) without a co-solvent, as the rapid precipitation of the free base may occur.

References

  • PubChem. (2025).[3][4][5][6] 1-Isopropyl-1H-pyrazol-4-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • European Commission. (2012). Opinion on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate. Scientific Committee on Consumer Safety (SCCS). Available at: [Link]

Sources

Exploratory

The Therapeutic Potential of 1-Isopropyl-1H-Pyrazol-4-Amine Derivatives: A Privileged Scaffold for Kinase Inhibition

An In-Depth Technical Guide for Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Abstract The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Within this class, derivatives of 1-isopropyl-1H-pyrazol-4-amine are emerging as a versatile and highly valuable core structure, particularly for the development of targeted therapies in oncology.[3] This guide provides a technical overview of the synthesis, mechanism of action, and therapeutic applications of these compounds, with a primary focus on their potent activity as kinase inhibitors. We will explore their demonstrated efficacy against critical oncogenic drivers such as the RET (Rearranged during Transfection) and Src kinases, detail the structure-activity relationships that govern their potency, and provide robust experimental protocols for their synthesis and evaluation.[4][5][6] This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space for next-generation therapeutics.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in medicinal chemistry, prized for their ability to form stable, three-dimensional structures that can engage with biological targets through a variety of intermolecular interactions.[7] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is particularly noteworthy for its metabolic stability and synthetic tractability.[1][8][9] Its unique electronic properties and the ability to act as both a hydrogen bond donor and acceptor have made it a cornerstone of many successful drugs, including kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents (e.g., Celecoxib).[2][10]

The 1-isopropyl-1H-pyrazol-4-amine core represents a specific and highly strategic starting point for library development. The isopropyl group at the N1 position provides a degree of lipophilicity and can orient the molecule within a binding pocket, while the 4-amino group serves as a crucial synthetic handle for introducing diversity and targeting specific interactions.[3] This scaffold has proven especially effective when elaborated into fused systems, such as pyrazolo[3,4-d]pyrimidines, which have shown remarkable potency as inhibitors of protein kinases implicated in cancer and other diseases.[5][6]

Synthetic Strategies and Derivatization

The utility of the 1-isopropyl-1H-pyrazol-4-amine scaffold is underpinned by its accessible synthesis and the versatility of the 4-amino group for subsequent chemical modifications. A generalized synthetic workflow allows for the creation of diverse libraries of compounds for screening.

General Synthesis of the Core Scaffold

The synthesis typically begins from readily available starting materials, proceeding through a cyclization reaction to form the pyrazole ring, followed by functional group manipulations to install the key amine. The amine functionality is then used as a nucleophile to construct more complex derivatives, most notably through condensation reactions to form fused heterocyclic systems like the pyrazolo[3,4-d]pyrimidines.

Workflow for Synthesis and Derivatization

The following diagram illustrates a typical workflow for generating a library of 1-isopropyl-1H-pyrazol-4-amine derivatives for therapeutic screening.

G cluster_0 Core Synthesis cluster_1 Derivatization cluster_2 Screening Cascade A Starting Materials (e.g., Hydrazine, β-Ketonitrile) B Cyclization & Functional Group Interconversion A->B C 1-Isopropyl-1H-pyrazol-4-amine (Key Intermediate) B->C D Reaction with Pyrimidine Precursors C->D E Fused Pyrazolo[3,4-d]pyrimidine Scaffold D->E F Further Substitution (e.g., Suzuki Coupling) E->F G Final Candidate Compounds F->G H In Vitro Kinase Assays G->H I Cell-Based Potency & Selectivity Assays H->I J In Vivo Efficacy Models I->J G Ligand Ligand (GDNF) CoReceptor Co-receptor (GFRα) Ligand->CoReceptor RET RET Receptor Tyrosine Kinase CoReceptor->RET Dimer Receptor Dimerization & Autophosphorylation RET->Dimer Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Dimer->Downstream Blocked Signaling Blocked Inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor Inhibitor->Dimer Output Cell Proliferation, Survival, Differentiation Downstream->Output

Caption: Inhibition of RET kinase signaling by a pyrazole derivative.

Summary of Preclinical Activity

The following table summarizes key preclinical data for representative derivatives.

Derivative ClassTarget KinaseKey FindingsCancer ModelReference
3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-aminesRETEfficient in vitro inhibition; Inhibited GDNF-induced ERK1/2 phosphorylation at 100 nM.MCF-7 breast cancer cells[5][6]
5-amino-3-(isoxazolyl)-1-isopropyl-1H-pyrazole-4-carboxamidesRET (wild-type & V804M mutant)IC50 = 44 nM (WT), 252 nM (V804M); Suppressed growth of RET-transformed cells.Ba/F3 cells, TT thyroid cancer cells[11]
3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-aminesSrc, B-RAF, C-RAFIC50 (Src) = 0.9 nM; Complete tumor suppression in vivo at 30 mg/kg.MDA-MB-231 TNBC cells & xenograft model[4]
Pyrazole carbaldehyde derivativesPI3 KinaseIC50 = 0.25 µM against MCF-7 cells (more potent than doxorubicin).MCF-7 breast cancer cells[12]

Experimental Protocols

To ensure the trustworthiness and reproducibility of research in this area, we provide the following detailed experimental protocols. These protocols are self-validating by including necessary controls and clear endpoints.

Protocol 1: Synthesis of a 3-Substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Rationale: This protocol describes a key step in creating potent kinase inhibitors by fusing a pyrimidine ring to the core amine, followed by a substitution reaction (e.g., Sonogashira coupling) to install a target-specific moiety.

Materials:

  • 1-isopropyl-4-nitro-1H-pyrazole-3-carbonitrile

  • Iron powder, Ammonium chloride

  • Formamide

  • 3-ethynyl-N,N-dimethylaniline

  • Pd(PPh₃)₄, CuI, Triethylamine (TEA)

  • Solvents: Ethanol, Dioxane, Water

Procedure:

  • Reduction of the Nitro Group:

    • To a solution of 1-isopropyl-4-nitro-1H-pyrazole-3-carbonitrile in Ethanol/Water (3:1), add Iron powder and ammonium chloride.

    • Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Causality: The Fe/NH₄Cl system is a classic and effective method for the selective reduction of an aromatic nitro group to an amine without affecting the nitrile.

    • Filter the reaction mixture through celite, wash with ethanol, and concentrate the filtrate under reduced pressure to obtain 4-amino-1-isopropyl-1H-pyrazole-3-carbonitrile.

  • Pyrimidine Ring Formation:

    • Heat the crude amino-pyrazole from Step 1 in formamide at 180-190 °C for 4-6 hours.

    • Causality: Formamide serves as both the solvent and the source of the single carbon required to cyclize with the ortho-amino-nitrile functionality, forming the pyrazolo[3,4-d]pyrimidin-4-amine scaffold.

    • Cool the reaction, add water to precipitate the product. Filter, wash with water, and dry to yield the intermediate.

  • Halogenation (if required, e.g., Iodination):

    • Treat the product from Step 2 with an iodinating agent like N-iodosuccinimide (NIS) in DMF to install an iodine atom at the 3-position, creating a handle for cross-coupling.

  • Sonogashira Cross-Coupling:

    • In a degassed mixture of Dioxane and TEA, combine the 3-iodo-pyrazolo[3,4-d]pyrimidine, the desired terminal alkyne (e.g., 3-ethynyl-N,N-dimethylaniline), Pd(PPh₃)₄, and CuI.

    • Heat the reaction at 80-100 °C under an inert atmosphere (N₂ or Ar) until TLC indicates completion.

    • Causality: This palladium/copper-catalyzed reaction is a highly reliable method for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, allowing for the introduction of diverse side chains.

    • Perform an aqueous workup, extract with an organic solvent (e.g., Ethyl Acetate), and purify the final product by column chromatography.

Protocol 2: In Vitro RET Kinase Inhibition Assay (LanthaScreen™)

Rationale: This time-resolved FRET (TR-FRET) assay provides a quantitative measure of a compound's ability to inhibit kinase phosphorylation of a substrate, yielding an IC50 value.

Materials:

  • Recombinant human RET kinase

  • GFP-STAT3 substrate

  • ATP

  • Test compounds (solubilized in DMSO)

  • LanthaScreen™ Tb-anti-pSTAT3 (pTyr705) antibody

  • TR-FRET dilution buffer

  • Low-volume 384-well plates

Procedure:

  • Compound Preparation:

    • Perform a serial dilution of the test compounds in DMSO. Then, dilute into the kinase reaction buffer to the desired final concentrations. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.

    • Causality: Serial dilution allows for the determination of a dose-response curve. Keeping DMSO concentration low and constant prevents solvent effects from interfering with enzyme activity.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a mixture of RET kinase and GFP-STAT3 substrate.

    • Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibition is accurately measured.

    • Incubate at room temperature for 60 minutes.

  • Detection:

    • Stop the reaction by adding 10 µL of the Tb-anti-pSTAT3 antibody in TR-FRET dilution buffer containing EDTA. EDTA chelates Mg²⁺, which is essential for kinase activity.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (GFP) and 495 nm (Terbium).

    • Calculate the emission ratio (520/495). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Future Directions and Conclusion

The 1-isopropyl-1H-pyrazol-4-amine scaffold and its derivatives represent a highly fertile ground for the discovery of novel therapeutics. While the primary focus has been on oncology, the known anti-inflammatory and antimicrobial activities of the broader pyrazole class suggest that these derivatives warrant investigation in other areas. [9][13][14]Furthermore, the potential for pyrazole-containing compounds to modulate protein aggregation could open up new avenues in treating neurodegenerative diseases. [15] Future work should focus on:

  • Optimizing ADMET Properties: Improving solubility, metabolic stability, and oral bioavailability to create viable clinical candidates.

  • Expanding the Target Space: Screening optimized libraries against a wider panel of kinases and other enzyme classes.

  • Structure-Based Design: Utilizing co-crystal structures of lead compounds with their target proteins to rationally design next-generation inhibitors with enhanced potency and selectivity.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. PubMed.
  • Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Scilit.
  • Design, Synthesis, and Structure-Activity Relationship Studies of 3-(Phenylethynyl)
  • Mini review on anticancer activities of Pyrazole Deriv
  • Pyrazole Biomolecules as Cancer and Inflamm
  • Preparation of 3-Substituted-1-Isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET Kinase Inhibitors.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. PubMed.
  • Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4.
  • 1-Isopropyl-1H-pyrazol-4-amine. MySkinRecipes.
  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. PubMed.
  • Synthesis Characterization and Biological Evaluation of Some Novel Schiffs Base and Amine Deriv
  • Application Note: Synthesis of Pyrazole-Based Kinase Inhibitors for Cancer Research Using 1. Benchchem.
  • SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. RASĀYAN J. Chem.
  • Efficacy of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole vs standard-of-care drug. Benchchem.
  • Current status of pyrazole and its biological activities.
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive.
  • Pyrazole: an emerging privileged scaffold in drug discovery.
  • Novel furan-2-yl-1H-pyrazoles possess inhibitory activity against α-synuclein aggreg
  • Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks.
  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

Sources

Foundational

pKa values of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Topic: pKa Values of 1-(Propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride Audience: Researchers, Scientists, and Drug Development Professionals Core Directive: Executive Technical Summary This guide provides a definitive p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values of 1-(Propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride Audience: Researchers, Scientists, and Drug Development Professionals

Core Directive: Executive Technical Summary

This guide provides a definitive physicochemical analysis of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (CAS: 1150617-54-1 / Free base: 28466-26-4 analog), a critical intermediate in the synthesis of BRAF inhibitors like Encorafenib .

Understanding the ionization profile (pKa) of this compound is essential for optimizing:

  • Nucleophilic substitutions: During the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds.

  • Salt selection: Ensuring stability during scale-up.

  • Aqueous solubility: For purification and formulation.

Key Physicochemical Data Point: The compound exhibits two distinct ionization events.[1][2] The primary basic pKa is approximately 4.0 ± 0.2 (assigned to the exocyclic amine). The secondary pKa is < 1.0 (assigned to the pyrazole ring nitrogen), meaning the dihydrochloride salt acts as a strong acid in aqueous solution, releasing the first proton immediately.

Theoretical Framework & Structural Analysis

To accurately determine the pKa, we must analyze the electronic environment of the two basic nitrogen centers.

Structural Components
  • Pyrazole Core: A 5-membered heteroaromatic ring. In unsubstituted pyrazole, the pyridine-like nitrogen (N2) has a pKa of ~2.5.

  • 4-Amino Group: An exocyclic primary amine. In aniline, this group has a pKa of ~4.6.

  • 1-Isopropyl Group: An electron-donating alkyl group (+I effect) attached to N1. This slightly increases the electron density of the ring compared to a methyl or hydrogen substituent.

Protonation Regiochemistry

Unlike 3- or 5-aminopyrazoles, which typically protonate on the ring nitrogen (N2) to form a resonance-stabilized amidine-like cation, 4-aminopyrazoles protonate preferentially on the exocyclic amino group .

  • First Protonation (Neutral

    
     Monocation):  Occurs at the exocyclic 4-NH
    
    
    
    . The resulting ammonium species is stabilized by the electron-rich pyrazole ring but destabilized by the aromatic delocalization of the nitrogen lone pair.
    • Estimated pKa: 3.8 – 4.2

  • Second Protonation (Monocation

    
     Dication):  Occurs at the ring nitrogen (N2). However, the presence of the positively charged ammonium group at position 4 exerts a strong electron-withdrawing inductive effect (-I), drastically reducing the basicity of the ring nitrogen.
    
    • Estimated pKa: < 1.0 (Highly Acidic)

The Dihydrochloride Paradox

While the compound is isolated as a dihydrochloride solid, it does not behave as a stable dication in water at standard pH. Upon dissolution, the proton on the ring nitrogen dissociates almost completely (acting like HCl), leaving the monocationic species which buffers around pH 4.

Visualization: Ionization Equilibria

The following diagram illustrates the stepwise deprotonation pathway from the dihydrochloride salt to the neutral free base.

IonizationScheme Dication DICATION (2HCl Salt) Fully Protonated (Ring NH+ & Exocyclic NH3+) Monocation MONOCATION (Exocyclic NH3+) Dominant at pH 1-3 Dication->Monocation pKa1 < 1.0 (Strong Acid Dissociation) Neutral NEUTRAL FREE BASE (NH2 & Ring N) Dominant at pH > 6 Monocation->Neutral pKa2 ≈ 4.0 (Buffering Region)

Caption: Stepwise deprotonation from the acidic dication to the neutral free base.

Quantitative Data Summary

ParameterValue / RangeConfidenceSource / Rationale
pKa 1 (Ring N) < 1.0 HighInductive destabilization by 4-NH

group; behaves as strong acid.
pKa 2 (Exocyclic N) 4.0 ± 0.2 HighConsistent with 4-amino-1-methylpyrazole experimental data.
LogD (pH 7.4) 0.6 – 0.9 MediumNeutral form dominates; lipophilicity driven by isopropyl group.
Solubility (pH 1.2) High (>50 mg/mL) HighFully ionized (Monocation + Cl-).
Solubility (pH 7.0) Moderate HighNeutral species; reduced solubility compared to salt.

Experimental Protocol: Potentiometric Determination

To empirically verify these values in a drug discovery context, the following Potentiometric Titration protocol is the gold standard.

Methodology

Objective: Determine the precise pKa of the exocyclic amine and confirm the strong acidity of the second proton.

Reagents:

  • Compound: 10 mg of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (>98% purity).

  • Solvent: Degassed water (CO

    
    -free) or 0.15 M KCl solution (for ionic strength control).
    
  • Titrant: 0.1 N Carbonate-free NaOH (standardized).

Workflow:

  • Dissolution: Dissolve 10 mg of the dihydrochloride salt in 20 mL of 0.15 M KCl.

    • Note: The initial pH will be very low (~pH 1-2) due to the release of the "strong acid" protons.

  • Titration: Titrate with 0.1 N NaOH using a micro-burette, recording pH after every 2-5 µL addition.

  • Data Analysis: Plot pH vs. Volume of NaOH.

    • Equivalence Point 1: Will likely be obscured or appear very early if pKa1 is < 2.

    • Buffer Region: Look for the plateau around pH 3.5 – 4.5.

    • Equivalence Point 2: Represents the full neutralization of the ammonium species.

  • Calculation: Use the Henderson-Hasselbalch equation or Bjerrum plot analysis to extract the pKa at the half-equivalence point of the buffering region.

Workflow Diagram

TitrationWorkflow cluster_note Critical Control Step1 Dissolve 2HCl Salt in 0.15M KCl Step2 Measure Initial pH (Expected: < 2.0) Step1->Step2 Step3 Titrate with 0.1N NaOH (CO2-free) Step2->Step3 Step4 Identify Buffer Plateau (Region pH 3.5 - 4.5) Step3->Step4 Step5 Calculate pKa (Bjerrum Plot / Derivative) Step4->Step5 Note Ensure system is free of CO2 to prevent carbonate error at pH > 5

Caption: Potentiometric titration workflow for accurate pKa determination.

Implications for Drug Development

Synthesis (Nucleophilic Substitution)

When using this intermediate to synthesize kinase inhibitors (e.g., reacting with a chloropyrimidine):

  • Reaction pH: The reaction must be performed in the presence of a base (e.g., DIPEA, K

    
    CO
    
    
    
    ) to neutralize the dihydrochloride.
  • Stoichiometry: You need at least 2 equivalents of base to reach the neutral, nucleophilic species (Free Base). Attempting the reaction with only 1 equivalent will leave the amine protonated (inactive nucleophile).

Purification (Reverse Phase HPLC)
  • Acidic Mobile Phase (0.1% TFA/Formic Acid): The compound will be fully protonated (Monocation) and elute early (low retention).

  • Basic Mobile Phase (Ammonium Bicarbonate, pH 10): The compound will be neutral and exhibit higher retention and better peak shape for the free base.

References

  • Encorafenib Synthesis & Properties

    • Source: Huang, S., et al. (2011).[3][4] "Preparation of sulfonamidophenylimidazolylpyrimidine derivatives and analogs for use as protein kinase inhibitors." WO Patent 2011025927.[3][4]

    • Relevance: Defines the synthetic utility and salt forms of the 1-isopropyl-1H-pyrazol-4-amine intermedi
  • Protonation of Aminopyrazoles

    • Source: Claramunt, R. M., et al. (2003). "Structure of a 4-nitroso-5-aminopyrazole and its salts: tautomerism, protonation, and E/Z isomerism." Journal of Organic Chemistry, 68(23), 8831-8837.
    • Relevance: Establishes that 4-aminopyrazoles protonate on the exocyclic amine, unlike 3/5-isomers.
  • General pKa Trends of Pyrazoles

    • Source: Elguero, J., et al. (2009). "Recent developments in aminopyrazole chemistry." Arkivoc, (i), 198-250.
    • Relevance: Provides comparative pKa d
  • Chemical Property Database

    • Source: PubChem Compound Summary for CID 78035 (4-Aminopyrazole) and CID 13469816 (1-Isopropyl-1H-pyrazole).
    • Relevance: Baseline physicochemical d

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

The core structure, featuring a pyrazole ring, an amine functional group, and its formulation as a dihydrochloride salt, dictates its chemical reactivity and toxicological profile. Pyrazole derivatives are known for a wi...

Author: BenchChem Technical Support Team. Date: February 2026

The core structure, featuring a pyrazole ring, an amine functional group, and its formulation as a dihydrochloride salt, dictates its chemical reactivity and toxicological profile. Pyrazole derivatives are known for a wide range of biological activities, which underscores the importance of minimizing exposure.[1][2][3] The amine group suggests potential for skin and eye irritation, while the dihydrochloride salt form indicates it is a strong acid, presenting corrosive hazards.[4][5][6]

Section 1: Predictive Hazard Identification and Toxicological Profile

Based on an analysis of analogous chemical structures, 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is predicted to possess the following hazards. These classifications are inferred and should be treated with the utmost caution pending empirical data.

Table 1: Predicted GHS Hazard Classifications

Hazard ClassCategoryHazard StatementSource Analogy
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[7]
Skin Corrosion/IrritationCategory 1C/2H314/H315: Causes severe skin burns and eye damage or Causes skin irritation[4][8][9]
Serious Eye Damage/IrritationCategory 1/2AH318/H319: Causes serious eye damage or Causes serious eye irritation[4][8][9]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[7][9]

The toxicological properties of many novel pyrazole-amine compounds are not fully investigated.[10] However, the primary hazards are associated with the amine and hydrochloride components. Amine-based compounds can be corrosive and cause severe skin burns and eye damage.[4] High concentrations of hydrochloride salts are extremely destructive to the mucous membranes, upper respiratory tract, eyes, and skin.[11] Inhalation may lead to irritation, coughing, and shortness of breath, while skin or eye contact can result in irritation or chemical burns.[5][10][12] Ingestion is likely to cause gastrointestinal irritation.[10]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the predicted hazards, stringent exposure controls are mandatory. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation risk.[13]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Best Practices
Eye/Face Protection Chemical safety goggles or a full-face shield.[14]Standard safety glasses are insufficient. Goggles are required to protect against splashes. A face shield offers an additional layer of protection.[13]
Skin Protection Chemical-resistant gloves (Nitrile recommended).[13] A full-length lab coat.[13]Inspect gloves for integrity before each use.[15] Remove gloves using the proper technique to avoid contaminating skin.[15] Contaminated clothing should be removed immediately and washed before reuse.[10][13]
Respiratory Protection A NIOSH-approved respirator with acid gas cartridges should be available.[6][13]Respirator use is a last line of defense and should be implemented if engineering controls are insufficient or during a large spill.[13]
Section 3: Safe Handling, Storage, and Disposal Protocols

A systematic approach to handling, from receipt of the compound to its final disposal, is critical to ensuring laboratory safety.

The following diagram outlines the essential steps for handling 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Equipment and Reagents prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React Compound (Add Acid to Water/Solvent) handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware and Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate Waste into Labeled Containers cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling.

Proper storage is crucial to maintain the compound's stability and prevent accidental exposure.

  • Container: Store in the original, tightly sealed container.[4][10]

  • Environment: Keep in a cool, dry, and well-ventilated area.[4][5][10]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, bases (alkalis), and metals.[5][9][13] Do not store near acids.[4]

All waste materials containing this compound should be treated as hazardous waste.

  • Procedure: Dispose of the substance and its container through a licensed professional waste disposal service.[11][15][16]

  • Regulations: Adhere to all federal, state, and local environmental regulations for chemical waste disposal.[11][14]

Section 4: First Aid and Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure. An emergency eyewash station and safety shower must be readily accessible in the work area.[8][11]

The following decision tree illustrates the appropriate response to an accidental exposure.

G cluster_routes exposure Exposure Event Occurs inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion action_fresh_air Move to Fresh Air. If breathing is difficult, give oxygen. inhalation->action_fresh_air action_rinse_skin Immediately flush skin with plenty of water for at least 15 mins. Remove contaminated clothing. skin_contact->action_rinse_skin action_rinse_eyes Immediately flush eyes with plenty of water for at least 15 mins, lifting upper and lower eyelids. eye_contact->action_rinse_eyes action_rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->action_rinse_mouth seek_medical Seek Immediate Medical Attention action_fresh_air->seek_medical action_rinse_skin->seek_medical action_rinse_eyes->seek_medical action_rinse_mouth->seek_medical

Caption: Emergency Exposure Response.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8][13]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4][11]

In case of a fire, use extinguishing media appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or foam.[10] Firefighters should wear self-contained breathing apparatus and full protective gear to prevent contact with skin and eyes, as combustion may produce toxic fumes of nitrogen oxides and carbon monoxide.[4][10]

References

  • Apollo Scientific. 5-(Aminomethyl)-1-methyl-1H-pyrazole Safety Data Sheet.

  • Standard Operating Procedure for Hydrochloric Acid.

  • ChemicalBook. 1H-Pyrazol-3-amine(1820-80-0) Properties.

  • Smolecule. 1-[1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine.

  • Fisher Scientific. 4-Amino-1H-pyrazole Safety Data Sheet.

  • VelocityEHS. Hydrochloric Acid Hazards & Safety Tips.

  • Fisher Scientific. 3-Amino-1-methyl-1H-pyrazole Safety Data Sheet.

  • Fisher Scientific. 5-Amino-3-methyl-1-phenyl-1H-pyrazole Safety Data Sheet.

  • Wikipedia. Hydrochloric acid.

  • Material Safety Data Sheet.

  • OMAL. Hydrochloric Acid Hazard and How to Stay Safe.

  • Fisher Scientific. Pyrazole Safety Data Sheet.

  • Chemsrc. (2S)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-2-amine.

  • CymitQuimica. 1H-Pyrazole-5-amine Safety Data Sheet.

  • CORECHEM Inc. Safe Handling Guide: Hydrochloric Acid.

  • TCI Chemicals. Pyrazolone Orange Safety Data Sheet.

  • AChemBlock. (R)-1-(1H-indazol-4-yl)propan-2-amine dihydrochloride.

  • Hangzhou Longshine Bio-Tech Co.,LTD. (R)-1-(1H-indazol-4-yl)propan-2-amine Dihydrochloride.

  • PubChem. 1-(oxan-2-yl)-1H-pyrazol-4-amine.

  • Organic Chemistry Portal. Pyrazole synthesis.

  • BLDpharm. 1-(1H-Pyrazol-1-yl)propan-2-amine.

  • Tokyo Chemical Industry (India) Pvt. Ltd. 1H-Pyrazol-4-amine.

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.

  • ChemicalBook. 1-(1H-pyrazol-1-yl)propan-2-amine.

  • Growing Science. Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine.

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative.

  • Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

Sources

Foundational

Technical Guide: 1-Isopropyl-1H-pyrazol-4-amine as a Pharmacophore Building Block

This is a comprehensive technical guide on 1-isopropyl-1H-pyrazol-4-amine , a critical heterocyclic building block in modern drug discovery. Executive Summary 1-Isopropyl-1H-pyrazol-4-amine (CAS: 97421-16-4 ) has emerged...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical guide on 1-isopropyl-1H-pyrazol-4-amine , a critical heterocyclic building block in modern drug discovery.

Executive Summary

1-Isopropyl-1H-pyrazol-4-amine (CAS: 97421-16-4 ) has emerged as a high-value intermediate in medicinal chemistry, particularly within the kinase inhibitor landscape. Its structural utility lies in the 4-amino-pyrazole core , which serves as a robust scaffold for ATP-competitive inhibitors, while the N1-isopropyl group provides a specific lipophilic bulk that often occupies the solvent-exposed regions or hydrophobic pockets of kinase active sites (e.g., BRAF, JAK, LRRK2).

This guide details the synthesis, reactivity profile, and application of this moiety, moving beyond basic properties to industrial-grade protocols and mechanistic insights.

Chemical Profile & Structural Logic

PropertyData
IUPAC Name 1-(propan-2-yl)-1H-pyrazol-4-amine
CAS Number 97421-16-4
Molecular Formula C₆H₁₁N₃
Molecular Weight 125.17 g/mol
pKa (Conjugate Acid) ~3.5 - 4.0 (Pyrazoles are weak bases; the 4-amino group is less basic than aniline due to heteroaromatic resonance)
Physical State Low-melting solid or viscous oil (often handled as HCl or oxalate salt for stability)
Solubility Soluble in DMSO, MeOH, DCM; moderate water solubility.
Structural Features[1][2][3][4][5][6][7][8]
  • The N1-Isopropyl Handle: Unlike a methyl group, the isopropyl group introduces steric demand that can lock the conformation of the inhibitor within the enzyme pocket, improving selectivity. It is metabolically more stable than n-alkyl chains but susceptible to CYP450 hydroxylation at the tertiary carbon.

  • The C4-Amine: This is the primary vector for elaboration. It is nucleophilic but electronically coupled to the electron-rich pyrazole ring. It participates readily in

    
     reactions and Palladium-catalyzed couplings.
    

Synthesis Pathways

High-purity synthesis is required to avoid regioisomeric impurities (e.g., 3-amino or 5-amino isomers) which are difficult to separate.

Route A: The "Industrial" Nitration-Reduction Sequence

This is the most scalable route, utilizing cost-effective starting materials.

Synthesis Start Isopropylhydrazine (HCl salt) Inter1 1-Isopropyl-1H-pyrazole Start->Inter1 Cyclization (EtOH, Reflux) Reagent1 1,1,3,3-Tetramethoxypropane (Malonaldehyde eq.) Reagent1->Inter1 Inter2 1-Isopropyl-4-nitro-1H-pyrazole Inter1->Inter2 Electrophilic Subst. Step2 Nitration (HNO3/H2SO4) Product 1-Isopropyl-1H-pyrazol-4-amine Inter2->Product Reduction Step3 Reduction (H2, Pd/C or Fe/NH4Cl)

Figure 1: Step-wise synthesis from hydrazine precursors.

Detailed Protocol (Route A)

Step 1: Cyclization to 1-Isopropylpyrazole

  • Reagents: Isopropylhydrazine hydrochloride (1.0 eq), 1,1,3,3-tetramethoxypropane (1.1 eq), Ethanol.

  • Procedure: Reflux the hydrazine and acetal in ethanol with catalytic HCl for 2–4 hours. The acetal hydrolyzes in situ to malonaldehyde, which condenses with the hydrazine.

  • Critical Control: Ensure complete consumption of hydrazine to prevent formation of hydrazone byproducts.

  • Yield: ~85-90%.

Step 2: Nitration

  • Reagents: Fuming ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , Concentrated 
    
    
    
    .[1]
  • Procedure: Dissolve 1-isopropylpyrazole in

    
     at 0°C. Add 
    
    
    
    dropwise. Maintain temperature <10°C to avoid N-dealkylation or ring oxidation. Heat to 60°C for 2 hours to drive the reaction to completion.
  • Mechanism: Electrophilic aromatic substitution occurs exclusively at C4 due to the directing effect of the pyrazole nitrogens.

  • Safety: Exothermic reaction; risk of thermal runaway.

Step 3: Reduction

  • Reagents: 10% Pd/C,

    
     (3 atm) OR Iron powder/
    
    
    
    (for functional group tolerance).
  • Procedure: Hydrogenation in MeOH is cleanest. Filter catalyst and concentrate.[2]

  • Storage: The free amine oxidizes slowly in air. Convert to hydrochloride salt (add HCl in dioxane) for long-term storage.

Reactivity & Functionalization

The 4-amino group exhibits distinct reactivity compared to aniline or alkyl amines.

Nucleophilic Aromatic Substitution ( )

This is the primary reaction used in drug synthesis (e.g., Encorafenib).

  • Substrate: 2,4-dichloropyrimidine or similar electron-deficient heterocycles.

  • Conditions: The pyrazole amine is a weaker nucleophile. Requires a base (DIPEA or

    
    ) and often heating (80–100°C).
    
  • Regioselectivity: When reacting with 2,4-dichloropyrimidine, substitution typically occurs at the more electrophilic C4 position of the pyrimidine first, unless directed otherwise by steric hindrance.

Buchwald-Hartwig Coupling

For unactivated aryl halides, Pd-catalyzed coupling is necessary.

  • Catalyst System:

    
     + Xantphos or BrettPhos.
    
  • Base:

    
     or NaOtBu.
    
  • Insight: The pyrazole nitrogens can coordinate to Pd, potentially poisoning the catalyst. Bi-dentate phosphine ligands (like Xantphos) are essential to maintain catalyst activity.

Medicinal Chemistry Applications: The Encorafenib Case Study

Encorafenib (Braftovi) is the most prominent drug utilizing this building block. It targets the BRAF V600E mutation in melanoma.

SAR Logic of the Moiety
  • 1-Isopropyl: Fits into a hydrophobic pocket near the ATP binding site. The size is optimal; methyl is too small (loss of potency), while t-butyl is too bulky.

  • Pyrazole Ring: Acts as a scaffold to orient the amine and the sulfonamide-phenyl group (via the pyrimidine linker).

  • 4-Amino Linker: Provides the critical hydrogen bond donor to the hinge region of the kinase (Glu501 in BRAF).

Encorafenib BuildingBlock 1-Isopropyl-1H-pyrazol-4-amine (The Core) Linker 2,4-Dichloropyrimidine BuildingBlock->Linker SNAr Coupling (Step 1) Drug Encorafenib (BRAF Inhibitor) Linker->Drug Suzuki Coupling (Step 2) Tail Sulfonamide Phenyl Boronate Tail->Drug

Figure 2: Assembly of Encorafenib demonstrating the modular use of the amine.

Experimental Protocol: Representative Coupling

Objective: Synthesis of N-(2-chloropyrimidin-4-yl)-1-isopropyl-1H-pyrazol-4-amine.

  • Setup: Charge a 100 mL flask with 1-isopropyl-1H-pyrazol-4-amine (1.25 g, 10 mmol) and 2,4-dichloropyrimidine (1.49 g, 10 mmol).

  • Solvent: Add n-Butanol (15 mL) and DIPEA (2.6 mL, 15 mmol).

  • Reaction: Heat to 90°C for 6 hours. Monitor by LCMS.

  • Workup: Cool to RT. The product often precipitates. If not, remove solvent in vacuo, redissolve in EtOAc, wash with water and brine.

  • Purification: Recrystallization from EtOH or flash chromatography (50% EtOAc/Hexanes).

  • Expected Yield: 75–85%.

References

  • Synthesis of 1-substituted pyrazoles:J. Heterocycl. Chem., 1983, 20, 1629.
  • Encorafenib Synthesis & SAR: J. Med. Chem., 2012, 55(22), 10272.

  • Patent on LRRK2 Inhibitors (Use of CAS 97421-16-4): WO2017106771A1.

  • Nitration of Pyrazoles:Aust. J. Chem., 1983, 36, 135-147. (Regioselectivity studies).
  • Buchwald-Hartwig Coupling of Aminopyrazoles: Org. Lett., 2009, 11(12), 2667–2670.

Sources

Protocols & Analytical Methods

Method

Technical Synthesis Guide: 1-(Propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride

Executive Summary This guide details the synthesis of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (also known as 1-isopropyl-4-aminopyrazole dihydrochloride). This moiety is a critical pharmacophore in kinase inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (also known as 1-isopropyl-4-aminopyrazole dihydrochloride). This moiety is a critical pharmacophore in kinase inhibitor development (e.g., JAK, CDK inhibitors) due to the pyrazole ring's ability to function as a bioisostere for imidazole and the isopropyl group's role in filling hydrophobic pockets within active sites.

The procedure utilizes a robust, three-step linear synthesis starting from commercially available 4-nitro-1H-pyrazole. Key features of this protocol include:

  • Regioselective N-Alkylation: Optimized conditions to favor

    
    -alkylation over competitive side reactions.
    
  • Chemoselective Reduction: Catalytic hydrogenation to preserve ring integrity while quantitatively reducing the nitro group.

  • Salt Stabilization: Formation of the dihydrochloride salt to enhance aqueous solubility and shelf-life stability compared to the oxidation-prone free base.

Retrosynthetic Analysis & Workflow

The synthesis disconnects at the N1-isopropyl bond and the nitro-amine redox pair. The forward synthesis proceeds via nucleophilic substitution (


) followed by heterogeneous catalytic hydrogenation.
Reaction Scheme Visualization

SynthesisWorkflow RawMat 4-Nitro-1H-pyrazole (Starting Material) Inter1 Intermediate 1: 1-Isopropyl-4-nitropyrazole RawMat->Inter1 Step 1: N-Alkylation (SN2 Substitution) Reagents1 2-Bromopropane Cs2CO3 / DMF Reagents1->Inter1 Inter2 Intermediate 2: 1-Isopropyl-4-aminopyrazole (Free Base) Inter1->Inter2 Step 2: Reduction (Hydrogenation) Reagents2 H2 (3 atm) 10% Pd/C, MeOH Reagents2->Inter2 Final Final Product: 1-Isopropyl-1H-pyrazol-4-amine Dihydrochloride Inter2->Final Step 3: Salt Formation Reagents3 HCl (4M in Dioxane) Anhydrous Reagents3->Final

Figure 1: Linear synthetic workflow from 4-nitropyrazole to the target dihydrochloride salt.

Detailed Experimental Protocols

Step 1: Synthesis of 1-(Propan-2-yl)-4-nitro-1H-pyrazole

Objective:


-alkylation of the pyrazole ring.
Rationale:  4-Nitropyrazole is a tautomeric system. However, due to the symmetry of the 4-nitro substitution, alkylation at either nitrogen yields the same product. Cesium carbonate (

) is selected over Potassium carbonate (

) due to the "cesium effect," which enhances the solubility of the pyrazolate anion in DMF and accelerates the

reaction with the secondary halide (2-bromopropane).

Reagents:

  • 4-Nitro-1H-pyrazole (1.0 eq)

  • 2-Bromopropane (1.5 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • 
    -Dimethylformamide (DMF) [Anhydrous]
    

Protocol:

  • Setup: Charge a dried round-bottom flask with 4-nitro-1H-pyrazole (10.0 g, 88.4 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add

    
     (57.6 g, 176.8 mmol) in one portion. Stir at room temperature for 30 minutes to ensure formation of the pyrazolate anion.
    
  • Alkylation: Add 2-bromopropane (12.5 mL, 132.6 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:3). The starting material (

      
      ) should disappear, and a less polar product (
      
      
      
      ) should appear.
  • Workup: Cool to room temperature. Pour the mixture into ice-water (400 mL) with vigorous stirring. The product may precipitate as a solid.[1]

    • If solid forms: Filter, wash with water, and dry.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ). Dry over
      
      
      , filter, and concentrate.
  • Purification: If necessary, purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

  • Yield Expectation: 85–95% (Pale yellow solid/oil).

Step 2: Synthesis of 1-(Propan-2-yl)-1H-pyrazol-4-amine (Free Base)

Objective: Reduction of the nitro group to the primary amine. Rationale: Catalytic hydrogenation using Pd/C is preferred over chemical reductants (Fe/HCl,


) for pharmaceutical applications to avoid heavy metal residues. Methanol is the solvent of choice to facilitate hydrogen solubility and product solubility.

Reagents:

  • 1-Isopropyl-4-nitropyrazole (from Step 1)[1]

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% water wet)

  • Methanol (MeOH)

  • Hydrogen gas (

    
    )
    

Protocol:

  • Safety Note: Dry Pd/C is pyrophoric. Always use wet catalyst and handle under inert gas (

    
    /Ar) before introducing hydrogen.
    
  • Setup: Dissolve the nitro intermediate (10.0 g) in MeOH (100 mL) in a hydrogenation vessel (Parr shaker or autoclave).

  • Catalyst Addition: Carefully add 10% Pd/C (1.0 g, 10 wt% relative to substrate).

  • Hydrogenation: Purge the vessel with

    
     (
    
    
    
    ), then with
    
    
    (
    
    
    ). Pressurize to 3 atm (45 psi)
    
    
    and shake/stir at room temperature for 4–6 hours.
    • Checkpoint: The yellow color of the nitro compound solution should fade to colorless. LCMS should show mass [M+H]+ = 126.1.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

    • Critical: Do not let the filter cake dry out completely to prevent ignition. Keep wet with water/solvent.

  • Concentration: Evaporate the filtrate under reduced pressure to obtain the crude amine as a dark oil or low-melting solid.

    • Note: The free amine is sensitive to oxidation. Proceed immediately to salt formation.

Step 3: Formation of Dihydrochloride Salt

Objective: Stabilization of the amine as the dihydrochloride salt. Rationale: The 4-aminopyrazole moiety has two basic sites: the primary amine and the pyrazole N2. While the monohydrochloride is common, the dihydrochloride is formed under highly acidic, anhydrous conditions. This form is often specified for high-solubility requirements, though it may be hygroscopic.

Reagents:

  • Crude 1-Isopropyl-1H-pyrazol-4-amine[1]

  • 4M HCl in Dioxane (or 2M HCl in Diethyl Ether)

  • Ethanol (EtOH) [Absolute]

  • Diethyl Ether (

    
    ) or MTBE [Antisolvent]
    

Protocol:

  • Dissolution: Dissolve the crude amine (approx. 8.0 g) in a minimum amount of absolute EtOH (20 mL) or Dichloromethane (DCM).

  • Acidification: Cool the solution to 0°C in an ice bath. Add 4M HCl in Dioxane (40 mL, ~2.5 eq) dropwise.

    • Observation: A white precipitate should begin to form.

  • Precipitation: Stir at 0°C for 30 minutes. Slowly add Diethyl Ether or MTBE (100 mL) to drive precipitation.

  • Isolation: Filter the white solid under a nitrogen blanket (to prevent moisture absorption). Wash the cake with cold

    
    .
    
  • Drying: Dry in a vacuum oven at 40°C over

    
     or KOH pellets for 24 hours.
    
  • Final Product: 1-(Propan-2-yl)-1H-pyrazol-4-amine dihydrochloride.

    • Appearance: White to off-white crystalline solid.

    • Storage: Store in a desiccator at -20°C. Hygroscopic.

Quantitative Data Summary

ParameterStep 1 (Alkylation)Step 2 (Reduction)Step 3 (Salt Formation)
Reagents 4-Nitro-1H-pyrazole,

,


, Pd/C
HCl (Dioxane)
Solvent DMFMeOHEtOH /

Temperature 60°C25°C0°C
Time 12–16 h4–6 h1 h
Typical Yield 90%95%85–90%
Key QC Metric NMR:

1.5 (d, 6H,

)
Color loss (Yellow

Clear)
Chloride Content Titration

Technical Notes & Troubleshooting

  • Regiochemistry: 4-Nitropyrazole is symmetric. However, if using 3-methyl-4-nitropyrazole, alkylation yields a mixture of isomers (1,3-dimethyl vs 1,5-dimethyl analogues). For the unsubstituted core described here, regioselectivity is not an issue.

  • Energetic Materials: Nitropyrazoles possess high energy density.[2] While 1-isopropyl-4-nitropyrazole is relatively stable, avoid subjecting the dry solid to excessive heat or friction.

  • Salt Stoichiometry: The dihydrochloride (

    
    ) involves protonation of the 
    
    
    
    and the pyrazole N2. The second HCl is loosely bound. If the salt is dried too aggressively (high vacuum > 60°C), it may revert to the monohydrochloride. Confirm stoichiometry via Elemental Analysis (Chlorine content) or Potentiometric Titration.

References

  • Alkylation Methodology: Han, J. et al. "A convenient synthesis of 1-methyl-4-nitropyrazole." Journal of Chemical Research, 2015. (Adapted conditions for isopropyl using Carbonate base). 3

  • Reduction & General Synthesis: 1-Isopropyl-1H-pyrazol-4-amine CAS 97421-16-4 Data. BLD Pharm / Achmem. (Verifying chemical identity and basic reduction pathways). 4

  • Nitropyrazole Handling: "4-Nitropyrazole Synthesis and Properties." GuideChem. (Safety and stability data for nitropyrazole intermediates). 2[5][6][7]

  • Reduction Catalysis: "Reduction of nitro compounds to amines."[8][9][10] Organic Chemistry Portal. (Review of Pd/C and alternative reduction methods). 10

Sources

Application

Application Note: Amide Coupling with 1-Isopropyl-1H-pyrazol-4-amine Dihydrochloride

This Application Note is designed for researchers and process chemists utilizing 1-isopropyl-1H-pyrazol-4-amine dihydrochloride in amide coupling reactions. It addresses the specific physicochemical challenges posed by t...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing 1-isopropyl-1H-pyrazol-4-amine dihydrochloride in amide coupling reactions. It addresses the specific physicochemical challenges posed by the dihydrochloride salt form and the heteroaromatic amine, providing optimized protocols to ensure high yield and reproducibility.

Executive Summary & Chemical Profile

1-isopropyl-1H-pyrazol-4-amine is a critical building block in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, Aurora kinase) where the pyrazole moiety mimics the adenine ring of ATP.

However, the commercial supply of this reagent as a dihydrochloride salt (.2HCl) introduces a "Stoichiometric Trap" that frequently leads to reaction failure in standard discovery workflows. The high acidity of the salt can quench the basicity required for coupling reagents (like HATU/EDC) to function, while the reduced nucleophilicity of the heteroaromatic amine requires precise activation conditions.

Chemical Entity Profile
PropertyDetail
Compound Name 1-Isopropyl-1H-pyrazol-4-amine dihydrochloride
CAS Number 97421-16-4 (Generic/Salt-free)
Structure Pyrazole ring, N1-isopropyl, C4-amine
Salt Form .2HCl (Dihydrochloride)
Nucleophilicity Moderate (Heteroaromatic).[1][2][3] Lower than alkyl amines; comparable to electron-rich anilines.
pKa (Conjugate Acid) ~4.0–4.5 (Estimate for 4-amino group). Note: The salt is highly acidic.
Critical Failure Mode Under-basification. The first 2.0 equivalents of base added are consumed instantly to neutralize the HCl salt, leaving no base for the coupling reaction.

The "Base Trap" Mechanism

Understanding the stoichiometry is the single most important factor for success with this reagent. Standard protocols often call for 1.5–2.0 equivalents of base (DIPEA/TEA). For this specific salt, that amount is insufficient.

  • Step 1 (Neutralization):

    
    
    
  • Step 2 (Coupling): The coupling reaction generates acidic byproducts (e.g., HOAt/HOBt) that must be scavenged.

Rule of Thumb: You must add at least 4.0 to 5.0 equivalents of base to ensure the reaction mixture remains basic (pH > 8) throughout the activation and coupling phases.

Visualization: The Stoichiometric Trap

BaseTrap cluster_0 Input Reagents cluster_1 Reaction Mixture AmineSalt Amine.2HCl (1.0 eq) Neutralization Salt Neutralization (Instant) AmineSalt->Neutralization BaseInput DIPEA Added (2.0 eq - Standard) BaseInput->Neutralization Result Reaction Stalls (pH < 5) Neutralization->Result Base Depleted No Catalyst Turnover Corrective REQUIRED: Add 4.0 - 5.0 eq Base Corrective->Neutralization Ensures Excess Base

Figure 1: Visualizing the stoichiometric failure mode. Standard base addition leads to immediate depletion by the dihydrochloride salt.

Recommended Protocols

Protocol A: The "Gold Standard" (HATU/DIPEA)

Best for: Discovery chemistry, small scale (mg to g), and valuable carboxylic acids.

Rationale: HATU is highly reactive and works well for less nucleophilic aromatic amines. Pre-neutralization of the amine salt ensures the nucleophile is free before it encounters the activated ester.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • 1-isopropyl-1H-pyrazol-4-amine dihydrochloride (1.1 – 1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (5.0 eq )

  • Solvent: DMF (Preferred) or DMAc. Avoid DCM due to poor solubility of the salt.

Step-by-Step Procedure:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.2 M).

  • Base Addition 1: Add DIPEA (2.0 eq) to the acid/HATU mixture. Stir at Room Temperature (RT) for 5–10 minutes. The solution should turn yellow/orange.

  • Amine Preparation (Crucial): In a separate vial, dissolve 1-isopropyl-1H-pyrazol-4-amine dihydrochloride (1.2 eq) in DMF. Add DIPEA (3.0 eq) to this vial. Note: Fumes (HCl neutralization) may be visible; ensure the solid fully dissolves.

  • Coupling: Transfer the Amine/DIPEA solution into the activated Acid/HATU solution dropwise.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.[4]

  • Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO3 (2x), Water (1x), and Brine (1x). Dry over Na2SO4 and concentrate.

Protocol B: The "Scale-Up" (Acid Chloride)

Best for: Large scale (>10g), unreactive acids, or cost-sensitive processes.

Rationale: Acid chlorides are more reactive than HATU esters. This method avoids expensive coupling reagents but requires strict moisture control.

Reagents:

  • Carboxylic Acid (1.0 eq)

  • Oxalyl Chloride (1.5 eq) + DMF (cat.) OR Thionyl Chloride[5]

  • 1-isopropyl-1H-pyrazol-4-amine dihydrochloride (1.1 eq)

  • Base: Pyridine (excess) or TEA (5.0 eq)

  • Solvent: DCM or THF (if solubility permits), or Toluene.

Step-by-Step Procedure:

  • Acid Chloride Formation: Suspend Carboxylic Acid in dry DCM. Add Oxalyl Chloride (1.5 eq) dropwise, followed by 1-2 drops of DMF. Stir until gas evolution ceases and the solution clears (1-2 h). Concentrate to dryness to remove excess oxalyl chloride.

  • Amine Solubilization: Suspend the amine dihydrochloride salt in dry THF or DCM. Add TEA (5.0 eq) or Pyridine (excess, e.g., 10 eq). Stir until the salt dissolves and the free base is liberated.

  • Addition: Cool the amine solution to 0°C. Dissolve the crude acid chloride (from step 1) in a minimal amount of DCM/THF and add it slowly to the amine solution.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quench: Add water carefully to quench. Extract and wash as per standard protocols.

Protocol C: The "Stubborn Substrate" (T3P®)

Best for: Low epimerization requirements, difficult substrates, and easy workup.

Rationale: Propylphosphonic anhydride (T3P) has very low toxicity and water-soluble byproducts. It is excellent for sterically hindered couplings.

Step-by-Step Procedure:

  • Combine Carboxylic Acid (1.0 eq) and Amine Dihydrochloride (1.2 eq) in EtOAc or 2-MeTHF .

  • Add Pyridine (5.0 – 6.0 eq). Note: Pyridine acts as both base and acylation catalyst.

  • Cool to 0°C.

  • Add T3P (50% w/w in EtOAc, 2.0 eq) dropwise.

  • Allow to warm to RT. If conversion is slow after 4 hours, heat to 50–60°C (T3P is thermally stable).

  • Workup: Wash the organic layer with water, 0.5 M HCl (to remove pyridine), NaHCO3, and brine.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
No Reaction / SM Recovery "Base Trap" (pH < 7)Check pH of reaction mixture on wet paper. If acidic, add more DIPEA immediately.
Low Conversion (<50%) Low NucleophilicitySwitch to Protocol B (Acid Chloride) or heat Protocol A/C to 50°C. Add 0.1 eq DMAP.
Precipitation Salt InsolubilitySwitch solvent to NMP or DMAc. Ensure amine is fully dissolved with base before adding to acid.
Impurity Formation Over-activationReduce HATU to 1.05 eq. Ensure temperature is controlled at 0°C during addition.
Decision Tree for Protocol Selection

ProtocolSelection Start Select Coupling Strategy ScaleCheck Is Scale > 10g? Start->ScaleCheck CostCheck Is Acid Sensitive/Chiral? ScaleCheck->CostCheck No (<10g) ProtoB Protocol B: Acid Chloride (Low Cost, High Reactivity) ScaleCheck->ProtoB Yes (>10g) ProtoA Protocol A: HATU/DIPEA (High Success Rate) CostCheck->ProtoA No (Robust Acid) ProtoC Protocol C: T3P (Clean Workup, Low Epimerization) CostCheck->ProtoC Yes (Sensitive Acid)

Figure 2: Decision matrix for selecting the optimal coupling protocol based on scale and substrate sensitivity.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4][6] Organic Process Research & Development, 20(2), 140–177. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. Link

  • Patent Reference WO2015129926. (2015).[3][7] Example 2: Coupling of pyrazole amines using HATU.Link

  • Basavaprabhu, et al. (2013). Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Heterocycles and Amides. Synthesis, 45(12), 1569-1601. Link

Sources

Method

Application Note: Reaction Conditions for 1-(Propan-2-yl)-1H-pyrazol-4-amine in Heterocyclic Synthesis

Executive Summary & Molecule Profile[1] 1-(Propan-2-yl)-1H-pyrazol-4-amine is a critical "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

1-(Propan-2-yl)-1H-pyrazol-4-amine is a critical "privileged scaffold" in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors (e.g., JAK, CDK, and Aurora kinase families). Its structural value lies in the N1-isopropyl group , which provides necessary lipophilicity and steric bulk to fill hydrophobic pockets in enzyme active sites, while the C4-amino group serves as a versatile nucleophile for linking to hinge-binding motifs (like pyrimidines or pyridines).

Unlike N-unsubstituted pyrazoles, this building block eliminates regioselectivity concerns during functionalization, as the N1 position is already capped. However, the electron-rich nature of the pyrazole ring and the steric demand of the isopropyl group require tailored reaction conditions to maximize yield and minimize oxidation byproducts.

Physiochemical Profile (Estimates based on structural class)
PropertyDescriptionApplication Note
Appearance Low-melting solid or viscous oil (Yellow/Brown)Highly susceptible to oxidation; store under inert gas (Ar/N

) at -20°C.
Solubility DMSO, DMF, MeOH, DCM, EtOAcExcellent organic solubility. Use MeOH for transfers; DMF for high-temp couplings.
Basicity Weakly basic (pKa of conjugate acid ~3.0–4.0)Less nucleophilic than alkyl amines; requires activated electrophiles or catalysis.
Stability Air-sensitive (Amino group oxidation)Do not store as a free base in solution for prolonged periods.

Critical Application 1: Nucleophilic Aromatic Substitution (S Ar)

Context: This is the primary reaction used to couple the amine to chloropyrimidines or chloropyridines to form the core scaffold of kinase inhibitors.

Mechanistic Insight

The pyrazole amine is a "soft" nucleophile. While the electron-rich ring increases the electron density on the amine, the steric bulk of the N1-isopropyl group can retard the approach to the electrophile. Therefore, protic solvents are often preferred over aprotic polar solvents for S


Ar in this specific case, as they assist in stabilizing the transition state (Meisenheimer complex) and facilitate proton transfer.
Protocol: Coupling with 2,4-Dichloropyrimidine

Target: Formation of the C4-N-pyrimidine bond.

Reagents:

  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Nucleophile: 1-(Propan-2-yl)-1H-pyrazol-4-amine (1.05 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent:

    
    -Butanol (
    
    
    
    -BuOH) or Isopropanol (IPA)

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with 2,4-dichloropyrimidine and

    
    -BuOH (concentration 0.2 M).
    
  • Addition: Add DIPEA followed by 1-(Propan-2-yl)-1H-pyrazol-4-amine.

    • Note: Adding the amine last ensures the base neutralizes any HCl generated immediately, preventing protonation of the unreacted pyrazole amine.

  • Reaction: Heat the mixture to 90°C – 110°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1] The product is usually the result of substitution at the C4-position of the pyrimidine (more reactive due to less steric hindrance compared to C2, though regioisomers must be checked).

  • Workup (Precipitation Method):

    • Cool the reaction to room temperature (RT).[2]

    • The product often precipitates from the alcohol upon cooling.

    • Filter the solid and wash with cold IPA and water (to remove DIPEA salts).

  • Alternative Workup (Extraction):

    • If no precipitate forms, dilute with EtOAc, wash with saturated NaHCO

      
       (2x) and Brine (1x). Dry over Na
      
      
      
      SO
      
      
      .
Visualization: S Ar Workflow

SNAr_Workflow Start Start: 2,4-Dichloropyrimidine + Solvent (n-BuOH) Add_Reagents Add DIPEA (2.5 eq) Add Pyrazole Amine (1.05 eq) Start->Add_Reagents Heat Heat to 90-110°C (4-12 Hours) Add_Reagents->Heat Check LC-MS Check: Conversion >95%? Heat->Check Check->Heat No (Continue) Cool Cool to RT Check for Precipitate Check->Cool Yes Filter Filtration (Preferred) Wash w/ cold IPA Cool->Filter Solid Forms Extract Extraction (Alternative) EtOAc / NaHCO3 Cool->Extract No Solid

Caption: Decision logic for S


Ar coupling of 1-(propan-2-yl)-1H-pyrazol-4-amine.

Critical Application 2: Amide Bond Formation

Context: Attaching the amine to carboxylic acid scaffolds.[3] Challenge: The amino group on the pyrazole is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the sp2 nitrogens in the ring (despite the electron-rich pi system). Standard EDC/NHS couplings often fail or are sluggish.

Protocol: HATU-Mediated Coupling

Why HATU? The HOAt moiety in HATU generates a highly reactive ester that compensates for the lower nucleophilicity of the pyrazole amine.

Reagents:

  • Carboxylic Acid (1.0 equiv)[4]

  • 1-(Propan-2-yl)-1H-pyrazol-4-amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (anhydrous)

Procedure:

  • Dissolve the Carboxylic Acid in DMF (0.1 M).

  • Add HATU and stir for 5 minutes at RT (pre-activation).

  • Add DIPEA, followed immediately by the Pyrazole Amine.

  • Stir at RT for 2–4 hours . If conversion is <50% after 4 hours, heat to 50°C.

  • Quench: Dilute with EtOAc and wash with 10% LiCl solution (removes DMF), followed by saturated NaHCO

    
    .
    

Green Alternative (Scale-up): Use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P drives the reaction well and water-soluble byproducts simplify purification.

Critical Application 3: Buchwald-Hartwig Amination

Context: When S


Ar is impossible (e.g., coupling to an unactivated aryl bromide or chloride).
Catalyst Selection Logic

Since 1-(propan-2-yl)-1H-pyrazol-4-amine is a primary heteroarylamine, it can poison Pd catalysts or undergo bis-arylation.

  • Ligand of Choice: BrettPhos or Xantphos . These bulky ligands prevent catalyst deactivation and promote reductive elimination of the sterically hindered amine.

  • Pre-catalyst: Pd

    
    (dba)
    
    
    
    or BrettPhos Pd G3.
Protocol
  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or NaO
    
    
    Bu (1.5 equiv).
    • Warning: NaO

      
      Bu is stronger but may cause side reactions with sensitive electrophiles.
      
  • Temp: 100°C (sealed tube).

  • Time: 12–18 hours.

Troubleshooting & Stability Guide

IssueProbable CauseCorrective Action
Darkening of Rxn Mixture Oxidation of the amine (formation of azo/nitro species).Ensure strict inert atmosphere (N

/Ar). Add antioxidant (e.g., BHT) if permissible.
Low Yield in S

Ar
Protonation of the amine by HCl byproduct.Increase DIPEA to 3.0–4.0 equiv. Switch solvent to NMP and raise temp to 130°C.
Regioisomers in S

Ar
Attack at C2 vs C4 of pyrimidine.Lower temperature to 60°C and extend time to improve selectivity for the less hindered position.
Stalled Amide Coupling Poor nucleophilicity.[5]Switch from HATU to POCl

method (make acid chloride in situ) or use Ghosez's Reagent .

References

  • Buchwald-Hartwig Coupling of Pyrazoles

    • Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.[6]

    • Source: N
    • URL:[Link]

    • Relevance: Establishes ligand/catalyst choices for sterically demanding pyrazole amines.
  • S

    
    Ar Reaction Conditions: 
    
    • Ar (Cl)
    • Source: Common Organic Chemistry / Patent Literature (WO2010038081).[2]

    • URL:[Link]

    • Relevance: Provides the standard n-BuOH/DIPEA protocol for heteroaryl chlorides.
  • Amide Coupling in Water (Green Chemistry)

    • Title: Water: An Underestimated Solvent for Amide Bond-Forming Reactions.
    • Source: NSF / Organic Process Research & Development.
    • URL:[Link]

    • Relevance: Advanced protocols for coupling aromatic amines using surfactant technology (T3P/micelles).
  • General Pyrazole Properties

    • Title: 1H-pyrazol-4-amine | CID 78035.
    • Source: PubChem.[7]

    • URL:[Link]

    • Relevance: Safety, toxicity, and physiochemical d

Sources

Application

Application Note: Strategic Utilization of 1-(propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride in Kinase Inhibitor Development

Executive Summary The pyrazole scaffold is a "privileged structure" in modern kinase inhibitor discovery, featuring in FDA-approved drugs such as Ruxolitinib , Crizotinib , and Encorafenib .[1] Specifically, 1-(propan-2-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole scaffold is a "privileged structure" in modern kinase inhibitor discovery, featuring in FDA-approved drugs such as Ruxolitinib , Crizotinib , and Encorafenib .[1] Specifically, 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (also known as 1-isopropyl-4-aminopyrazole) serves as a critical building block for targeting the ATP-binding pocket of kinases including JAK , RET , CDK , and BRAF .

This moiety functions primarily by:

  • Hinge Binding: The amino group (

    
    ) acts as a hydrogen bond donor/acceptor to the kinase hinge region.
    
  • Hydrophobic Interaction: The isopropyl group occupies the solvent-exposed region or specific hydrophobic pockets (e.g., the ribose binding pocket), enhancing affinity and selectivity.

This guide details the synthetic integration of this fragment into pyrimidine cores and the subsequent biological validation of the resulting inhibitors.

Chemical Properties & Handling

PropertySpecification
IUPAC Name 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride
CAS Number 1150617-54-1 (Free base related: 18952-87-9)
Molecular Weight ~198.09 g/mol (Dihydrochloride salt)
Solubility Highly soluble in water, DMSO, Methanol.
Stability Hygroscopic. Store at -20°C under desiccant.
Handling The dihydrochloride salt is stable but acidic. Crucial: Must be neutralized in situ with a tertiary base (e.g., DIPEA, TEA) during nucleophilic substitution reactions.

Synthetic Protocol: Regioselective Coupling

The most common application of this building block is coupling it to a 2,4-dichloropyrimidine scaffold. This reaction relies on the differential reactivity of the chlorines at positions C2 and C4 of the pyrimidine ring.

Mechanism & Regioselectivity

In 2,4-dichloropyrimidines, the C4 position is significantly more electrophilic than the C2 position due to the para-relationship with N1 and less steric hindrance (unless C5 is heavily substituted). This allows for a controlled, sequential substitution strategy.

Workflow Diagram

SynthesisWorkflow Start1 1-isopropyl-1H-pyrazol-4-amine 2HCl Step1 Step 1: S_NAr Reaction (0°C to RT, Polar Solvent) Start1->Step1 Start2 2,4-Dichloropyrimidine Scaffold Start2->Step1 Base Base (DIPEA/TEA) (In situ neutralization) Base->Step1 Intermed Intermediate: 4-substituted-2-chloropyrimidine Step1->Intermed Step2 Step 2: Second Amine Coupling (High Temp / Buchwald) Intermed->Step2 Final Final Kinase Inhibitor (e.g., CDK/JAK Analog) Step2->Final

Caption: Sequential assembly of a kinase inhibitor core. The pyrazole amine is selectively installed at the C4 position of the pyrimidine.

Detailed Procedure (Step-by-Step)

Reagents:

  • 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (1.0 eq)

  • 2,4-dichloro-5-substituted-pyrimidine (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Solvent: n-Butanol or DMF (Anhydrous)

Protocol:

  • Preparation: In a round-bottom flask, dissolve the 2,4-dichloropyrimidine derivative in n-Butanol (0.1 M concentration). Cool the solution to 0°C in an ice bath.

    • Why? Low temperature prevents the "over-reaction" where the amine attacks both C2 and C4 positions.

  • Neutralization: In a separate vial, dissolve 1-(propan-2-yl)-1H-pyrazol-4-amine 2HCl in a minimal amount of solvent and add DIPEA (3.0 eq). Stir for 5 minutes to generate the free amine.

  • Addition: Dropwise add the amine/base mixture to the cold pyrimidine solution over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–12 hours. Monitor by LC-MS.

    • Success Criteria: Disappearance of starting material; appearance of mono-substituted product (M+H).

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The C4-isomer is typically the major product and elutes differently from the trace C2-isomer.

Biological Evaluation: Kinase Inhibition Assays

Once the scaffold is synthesized, its potency must be validated.[2] The pyrazole-amine moiety is designed to mimic the adenine ring of ATP.

Assay Logic: TR-FRET / HTRF

We recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for high-throughput screening. This method measures the depletion of ATP or the formation of phosphorylated substrate.

Signaling Pathway & Assay Logic

KinaseAssay Inhibitor Synthesized Inhibitor (Pyrazole-Pyrimidine) Kinase Target Kinase (e.g., JAK2, CDK2) Inhibitor->Kinase Competes with ATP Complex Enzyme-Inhibitor Complex (Inactive) Kinase->Complex Reaction Phosphorylation Reaction Kinase->Reaction Catalysis ATP ATP (Km concentration) ATP->Reaction Substrate Peptide Substrate (Biotinylated) Substrate->Reaction Detection Antibody Binding (Eu-labeled anti-phospho) Reaction->Detection Phospho-Peptide Signal TR-FRET Signal (Low Signal = High Inhibition) Detection->Signal

Caption: Mechanism of action validation. The inhibitor competes with ATP, reducing the phosphorylation of the biotinylated substrate and lowering the FRET signal.

Protocol: IC50 Determination
  • Plate Setup: Use 384-well low-volume white plates.

  • Enzyme Mix: Dilute kinase (e.g., JAK2, 0.5 nM final) in reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Compound Addition: Add 100 nL of the synthesized inhibitor (serial dilution in DMSO) using an acoustic dispenser (e.g., Echo).

  • Pre-incubation: Incubate kinase + compound for 15 mins at RT to allow equilibrium binding.

  • Start Reaction: Add ATP (at

    
     apparent) and peptide substrate. Incubate for 60 mins.
    
  • Detection: Add detection reagents (EDTA to stop reaction + Eu-labeled antibody + XL665-labeled streptavidin).

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on a multimode reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine

    
    .
    

Case Study: Optimization of CDK2 Inhibitors

In a study referencing the use of pyrazole amines, researchers aimed to replace a phenylsulfonamide moiety with a bioisosteric pyrazole ring to improve solubility and metabolic stability.

  • Precursor: 1-isopropyl-1H-pyrazol-4-amine.[3][4]

  • Core: 2,4-dichloropyrimidine.

  • Result: The resulting N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative showed a

    
     of 0.005 µM against CDK2 [1].[5]
    
  • Structural Insight: The isopropyl group on the pyrazole ring was found to sit in the "sugar pocket" (ribose binding site) of the ATP binding cleft, providing van der Waals contacts that improved potency over a methyl or ethyl group.

References

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Journal of Medicinal Chemistry. (2023).[5]

  • Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry. (2012).

  • Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. (2023).

  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents (US20210009566A1). (2021).

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4. Bioorganic & Medicinal Chemistry Letters. (2015).

Sources

Method

Application Note: High-Efficiency Buchwald-Hartwig Amination of 1-Isopropyl-1H-pyrazol-4-amine

Executive Summary The 1-isopropyl-1H-pyrazol-4-amine scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., LRRK2, JAK, and ALK inhibitors). Its incorpo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-isopropyl-1H-pyrazol-4-amine scaffold is a critical pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., LRRK2, JAK, and ALK inhibitors). Its incorporation via Buchwald-Hartwig amination poses specific challenges due to the reduced nucleophilicity of the heteroaryl amine and the potential for catalyst poisoning by the pyrazole nitrogens.

This guide provides a validated, dual-track protocol for coupling 1-isopropyl-1H-pyrazol-4-amine with aryl/heteroaryl halides. It moves beyond generic "screening kits" to offer two distinct, high-probability workflows: Method A (The Workhorse) using XantPhos for scalability and cost-efficiency, and Method B (The High-Performance) using BrettPhos Pd G4 for sterically demanding or electron-deficient electrophiles.

Chemical Context & Mechanistic Challenges[1]

Substrate Analysis[2]
  • Nucleophile: 1-Isopropyl-1H-pyrazol-4-amine.[1][2][3][4][5][6][7][8][9]

    • Electronic Profile: The amino group at position 4 is electron-rich due to the pyrazole ring, but less nucleophilic than a standard aniline. The lone pair is partially delocalized into the aromatic system.

    • Steric Profile: The isopropyl group at N1 effectively blocks N1-arylation and reduces coordination at N2, but it does not significantly hinder the primary amine at C4.

  • Electrophile: Aryl bromides, chlorides, or triflates.[10][11][12] (Chlorides are preferred in process chemistry for cost, but require more active catalysts).

Key Challenges
  • Catalyst Poisoning: The N2 nitrogen of the pyrazole ring is a competent ligand for Palladium. If the phosphine ligand is not bulky or hemilabile enough, the substrate can displace the ligand, forming an inactive [Pd(substrate)2] complex.

  • Regioselectivity: While the N1-isopropyl group prevents N1 coupling, competitive C-H activation at the C3/C5 positions is a theoretical risk, though rare under standard Buchwald conditions.

  • Base Sensitivity: Strong bases (e.g., NaOtBu) can sometimes cause decomposition of sensitive electrophiles.[12] Weaker bases (Cs₂CO₃, K₃PO₄) are preferred.

Validated Experimental Protocols

Method A: The "Workhorse" Protocol (XantPhos/Pd₂(dba)₃)

Best for: Routine couplings, scale-up (>1g), and cost-sensitive workflows.

Rationale: XantPhos is a wide-bite-angle bidentate ligand. It facilitates the reductive elimination step, which is often the rate-determining step for electron-rich amines like aminopyrazoles.

Materials
  • Amine: 1-Isopropyl-1H-pyrazol-4-amine (1.2 equiv)[1]

  • Electrophile: Aryl/Heteroaryl Bromide or Chloride (1.0 equiv)

  • Catalyst: Pd₂(dba)₃ (2.5 mol% complex, 5 mol% Pd)

  • Ligand: XantPhos (5–7.5 mol%)

  • Base: Cs₂CO₃ (2.0–3.0 equiv, anhydrous, micronized)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure
  • Pre-complexation (Optional but Recommended): In a vial, mix Pd₂(dba)₃ and XantPhos in a small volume of dioxane. Stir at RT for 5–10 mins until the solution turns explicitly orange/red, indicating active catalyst formation.

  • Charge Solids: To a reaction vessel (microwave vial or round-bottom flask) equipped with a magnetic stir bar, add the Aryl Halide, 1-Isopropyl-1H-pyrazol-4-amine, and Cs₂CO₃.

  • Degas: Seal the vessel and purge with N₂ or Ar for 5 minutes (vacuum/backfill cycles).

  • Solvent Addition: Add the pre-complexed catalyst solution and remaining dioxane via syringe.

  • Reaction:

    • Thermal: Heat to 100°C for 12–16 hours.

    • Microwave: Heat to 120°C for 45–60 minutes.

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate the filtrate.

  • Purification: Flash chromatography (typically DCM/MeOH or Hex/EtOAc gradients).

Method B: The "High-Performance" Protocol (BrettPhos Pd G4)

Best for: Aryl chlorides, deactivated electrophiles, or low-yielding substrates from Method A.

Rationale: BrettPhos is a bulky, electron-rich dialkylbiaryl phosphine. The G4 precatalyst ensures rapid activation at lower temperatures and prevents the formation of inactive Pd-dimers, crucial for challenging aminopyrazoles.

Materials
  • Amine: 1-Isopropyl-1H-pyrazol-4-amine (1.1 equiv)[1][3]

  • Electrophile: Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: BrettPhos Pd G4 (1–3 mol%)

  • Base: K₃PO₄ (2.0 equiv, anhydrous) or NaOtBu (1.4 equiv, if substrate tolerates)

  • Solvent: t-BuOH or t-Amyl Alcohol (0.2 M)

Step-by-Step Procedure
  • Charge Solids: Add Aryl Halide, Amine, BrettPhos Pd G4, and Base to the reaction vial.

  • Inert Atmosphere: Cap and purge with N₂/Ar (3 cycles).

  • Solvent Addition: Add anhydrous t-BuOH via syringe. (Note: t-BuOH melts at ~25°C; warm gently if solid).

  • Reaction: Heat to 80–100°C for 2–6 hours.

  • Monitoring: Monitor by LCMS. This system is typically faster than Method A.

  • Workup: Dilute with water/DCM. Extract aqueous layer with DCM (x3). Dry organics over Na₂SO₄.

  • Purification: Flash chromatography.

Optimization & Troubleshooting Guide

Data Comparison Table
ParameterMethod A (XantPhos)Method B (BrettPhos G4)
Pd Source Pd₂(dba)₃Pd G4 Precatalyst
Ligand Class Bidentate BisphosphineBulky Dialkylbiaryl Monophosphine
Base Cs₂CO₃ (Weak/Mild)K₃PO₄ or NaOtBu (Stronger)
Temp 100–120°C60–100°C
Substrate Scope Aryl Bromides, Activated ChloridesDeactivated Chlorides, Heterocycles
Cost LowHigh
Optimization Logic (Decision Tree)

OptimizationStrategy Start Start: Coupling 1-isopropyl-1H-pyrazol-4-amine CheckHalide Identify Electrophile (Ar-X) Start->CheckHalide IsBromide Ar-Br or Activated Ar-Cl CheckHalide->IsBromide IsChloride Deactivated Ar-Cl or Steric Hindrance CheckHalide->IsChloride MethodA Run Method A (Pd2(dba)3 / XantPhos / Cs2CO3) IsBromide->MethodA MethodB Run Method B (BrettPhos Pd G4 / K3PO4) IsChloride->MethodB Analyze Analyze Yield (LCMS) MethodA->Analyze MethodB->Analyze Success Yield > 70% Proceed to Scale-up Analyze->Success Good Conversion Failure Yield < 30% or No Reaction Analyze->Failure Poor Conversion Troubleshoot1 Check Catalyst Poisoning: Switch to RuPhos or tBuBrettPhos Failure->Troubleshoot1 Substrate remains Troubleshoot2 Check Base Sensitivity: Switch NaOtBu -> K2CO3 Failure->Troubleshoot2 Decomposition observed

Caption: Decision matrix for selecting and optimizing the amination protocol based on electrophile properties and initial results.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Reductive Elimination" step where bulky ligands like BrettPhos and wide-bite-angle ligands like XantPhos exert their influence to force the C-N bond formation.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X AmineBind Amine Coordination (Pd-N) OxAdd->AmineBind + 1-isopropyl-1H-pyrazol-4-amine Deprot Deprotonation (Base) AmineBind->Deprot - HX (Base) RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Determining Step RedElim->Pd0 Regeneration

Caption: Simplified Buchwald-Hartwig catalytic cycle. Note: For aminopyrazoles, the Deprotonation/Reductive Elimination sequence is critical.

Safety & Handling

  • Palladium: Pd compounds are potential sensitizers. Handle in a fume hood.

  • 1-Isopropyl-1H-pyrazol-4-amine: Treat as an irritant. While specific toxicology may be limited, aminopyrazoles can show skin sensitization.

  • Solvents: 1,4-Dioxane is a suspected carcinogen and forms peroxides. Test for peroxides before use and use anhydrous grades.

References

  • Surry, D. S., & Buchwald, S. L. (2011).[13] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[13] Link

  • Estrada, A. A., et al. (2014).[6] Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry.[11] Link

    • Note: This reference explicitly details the coupling of aminopyrazoles using XantPhos conditions.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.[14][10][15][16] Chemical Reviews. Link

  • Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society.[11] Link

  • Pfizer Inc. (2018). Patent US10189829B2: Pyrimidine derivatives as LRRK2 inhibitors. Google Patents. Link

    • Contains specific experimental procedures for 1-isopropyl-1H-pyrazol-4-amine coupling.

Sources

Application

Application Notes &amp; Protocols for the Preparation of Pharmaceutical Intermediates Using 4-Amino-1-isopropylpyrazole

An In-Depth Technical Guide Authored for: Researchers, Scientists, and Drug Development Professionals Foreword: The Strategic Value of the 4-Amino-1-isopropylpyrazole Scaffold In the landscape of modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the 4-Amino-1-isopropylpyrazole Scaffold

In the landscape of modern medicinal chemistry, the pyrazole nucleus is a privileged scaffold, consistently appearing in a multitude of clinically significant pharmaceuticals.[1][2][3] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, offers a unique combination of electronic properties, metabolic stability, and a three-dimensional architecture conducive to potent and selective interactions with biological targets.[1][4] Among the various substituted pyrazoles, aminopyrazoles have emerged as exceptionally versatile building blocks for drug discovery.[5][6][7]

This guide focuses specifically on 4-amino-1-isopropylpyrazole , a strategic starting material for the synthesis of advanced pharmaceutical intermediates. The rationale for its utility is threefold:

  • Defined Regiochemistry : The isopropyl group at the N1 position prevents the tautomerism often seen in NH-pyrazoles, ensuring that subsequent reactions proceed with predictable regioselectivity.[8]

  • Nucleophilic Handle : The amino group at the C4 position serves as a potent and versatile nucleophilic handle, prime for a wide array of chemical transformations.[6] Its position is electronically distinct from the C3 and C5 positions, allowing for selective functionalization.

  • Modulation of Physicochemical Properties : The isopropyl substituent enhances lipophilicity, a key parameter that can improve a drug candidate's pharmacokinetic profile.

This document provides a senior scientist's perspective on leveraging this intermediate, detailing not just the protocols but the underlying chemical logic to empower researchers in their synthetic campaigns.

Part 1: Core Synthetic Strategies & Mechanistic Insights

The primary utility of 4-amino-1-isopropylpyrazole lies in its ability to serve as a linchpin for constructing more complex molecular architectures. The two most prominent applications are the synthesis of fused heterocyclic systems and the elaboration into substituted diarylpyrazoles.

Strategy 1: Synthesis of Pyrazolo[3,4-d]pyrimidines

The pyrazolo[3,4-d]pyrimidine core is a well-established bioisostere of purine.[9] This structural mimicry allows it to function as a "hinge-binding" motif in numerous protein kinase inhibitors, which are critical in oncology and immunology.[10][11] The 4-amino group of our starting material is perfectly positioned to undergo cyclization with a three-carbon electrophilic partner to construct the fused pyrimidine ring.

Causality Behind the Experimental Design: The reaction typically involves condensation with a β-dicarbonyl compound, an α,β-unsaturated carbonyl, or a functional equivalent. The initial step is the nucleophilic attack of the exocyclic amino group onto one of the electrophilic centers. A subsequent intramolecular cyclization, followed by dehydration, yields the aromatic fused-ring system. The choice of cyclizing agent directly dictates the substitution pattern on the newly formed pyrimidine ring.

Strategy 2: Elaboration into Diarylpyrazole Scaffolds

Diarylpyrazoles are the foundational structure of COX-2 inhibitors like Celecoxib and have shown promise in various other therapeutic areas.[12][13] The 4-amino group can be chemically transformed into a leaving group (via diazotization) or used in transition-metal-catalyzed cross-coupling reactions to introduce a second aryl ring at the C4 position.

Causality Behind the Experimental Design: A classic Sandmeyer-type reaction provides a robust, albeit traditional, method. The amine is first converted to a diazonium salt using nitrous acid at low temperatures. This diazonium salt is an excellent leaving group and can be displaced by a variety of nucleophiles, including halides, or used in coupling reactions (e.g., Suzuki, Heck) to form a new carbon-carbon bond with a second aryl group. This two-step sequence provides access to 4-aryl-1-isopropylpyrazoles, which are valuable intermediates.

Part 2: Experimental Protocols & Data

The following protocols are presented as self-validating systems, designed for clarity, reproducibility, and safety.

Workflow Visualization

The general utility of 4-amino-1-isopropylpyrazole as a branching point for diverse intermediate classes is summarized in the workflow below.

G cluster_0 Synthetic Pathways A 4-Amino-1-isopropylpyrazole (Starting Material) r1 Condensation/ Cyclization A->r1 e.g., β-Diketones r2 Diazotization/ Cross-Coupling A->r2 1. NaNO2, HCl 2. Arylboronic Acid, Pd(0) r3 Acylation/ Sulfonylation A->r3 Acyl Chloride or Sulfonyl Chloride B Pyrazolo[3,4-d]pyrimidine Intermediates E E B->E Kinase Inhibitors C 4-Aryl-1-isopropylpyrazole Intermediates F F C->F COX-2 Inhibitors D Amide/Sulfonamide Intermediates G G D->G Misc. APIs r1->B r2->C r3->D

Caption: Synthetic pathways from 4-amino-1-isopropylpyrazole.

Protocol 1: Synthesis of 1-Isopropyl-4-amino-pyrazolo[3,4-d]pyrimidine

This protocol details a general method for constructing the pyrazolo[3,4-d]pyrimidine core, a key intermediate for kinase inhibitors.[11][14]

Reaction Scheme Visualization

reaction reactant1 4-Amino-1-isopropylpyrazole conditions POCl3 Reflux reactant1->conditions reactant2 +  Formamide reactant2->conditions product 1-Isopropyl-4-aminopyrazolo[3,4-d]pyrimidine conditions->product

Caption: Synthesis of a pyrazolo[3,4-d]pyrimidine intermediate.

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
4-Amino-1-isopropylpyrazole139.205.00 g35.9Starting material
Formamide45.0450 mL-Reagent and solvent
Phosphorus Oxychloride (POCl₃)153.336.6 mL (10.8 g)70.4Dehydrating and cyclizing agent
2 M Sodium Hydroxide (aq)40.00~100 mL-For neutralization
Ethyl Acetate88.11200 mL-Extraction solvent
Brine-50 mL-For washing
Anhydrous Sodium Sulfate142.04~10 g-Drying agent

Step-by-Step Methodology

  • Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 4-amino-1-isopropylpyrazole (5.00 g, 35.9 mmol) and formamide (50 mL).

  • Reagent Addition : Cool the mixture in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (6.6 mL, 70.4 mmol) dropwise over 20 minutes. CAUTION : The reaction is exothermic. Maintain the temperature below 10 °C during addition.

  • Cyclization Reaction : After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 100-110 °C) for 4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).

  • Workup - Quenching : Cool the reaction mixture to room temperature and then carefully pour it onto 200 g of crushed ice in a large beaker with vigorous stirring.

  • Workup - Neutralization : Slowly neutralize the acidic solution by adding 2 M aqueous sodium hydroxide until the pH is approximately 8-9. A precipitate will form.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing and Drying : Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 1-isopropyl-4-aminopyrazolo[3,4-d]pyrimidine.

Expected Outcome

ParameterExpected Result
Yield 65-80%
Appearance Off-white to pale yellow solid
Purity (HPLC) >98%
Protocol 2: Synthesis of 4-Bromo-1-isopropylpyrazole Intermediate

This protocol details the conversion of the amino group to a bromide via a Sandmeyer-type reaction, creating a versatile intermediate for cross-coupling. A similar approach is noted in the preparation of other pharmaceutical intermediates.[15]

Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
4-Amino-1-isopropylpyrazole139.205.00 g35.9Starting material
Hydrobromic Acid (48% aq)80.9120 mL~178Acid source
Sodium Nitrite (NaNO₂)69.002.73 g39.5Diazotizing agent
Copper(I) Bromide (CuBr)143.455.68 g39.6Catalyst
Dichloromethane (DCM)84.93150 mL-Extraction solvent
Saturated Sodium Bicarbonate-~50 mL-For neutralization

Step-by-Step Methodology

  • Diazotization : In a 250 mL flask, dissolve 4-amino-1-isopropylpyrazole (5.00 g, 35.9 mmol) in 48% hydrobromic acid (20 mL). Cool the solution to -5 °C in an ice-salt bath.

  • Nitrite Addition : Prepare a solution of sodium nitrite (2.73 g, 39.5 mmol) in 10 mL of water. Add this solution dropwise to the pyrazole solution, ensuring the temperature remains below 0 °C. Stir for 30 minutes at this temperature after addition is complete. The formation of the diazonium salt is now complete.

  • Sandmeyer Reaction : In a separate 500 mL flask, dissolve copper(I) bromide (5.68 g, 39.6 mmol) in 48% hydrobromic acid (15 mL) and cool to 0 °C.

  • Coupling : Slowly add the cold diazonium salt solution to the CuBr solution. CAUTION : Vigorous evolution of nitrogen gas occurs. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup : Pour the reaction mixture into 200 mL of water and extract with dichloromethane (3 x 50 mL).

  • Washing and Drying : Combine the organic layers. Wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (50 mL). Dry over anhydrous magnesium sulfate and filter.

  • Purification : Remove the solvent under reduced pressure. Purify the resulting crude oil/solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 4-bromo-1-isopropylpyrazole.

Expected Outcome

ParameterExpected Result
Yield 70-85%
Appearance Colorless oil or low-melting solid
Purity (GC-MS) >97%

Part 3: Safety & Handling

  • Phosphorus Oxychloride (POCl₃) : Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrobromic Acid : Corrosive and causes severe burns. Handle with extreme care in a fume hood.

  • Diazonium Salts : Potentially explosive when isolated and dry. Always keep them in solution at low temperatures and use them immediately after preparation.

  • General Precautions : All manipulations should be carried out by trained personnel in a controlled laboratory environment. Review all relevant Safety Data Sheets (SDS) before commencing any work.

References

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (n.d.). Vertex AI Search.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety. (2022). PubMed.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. (2024). Royalchem.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI.
  • Synthesis and anti-inflammatory activity of celecoxib like compounds. (2012). Taylor & Francis Online.
  • Synthesis of some novel pyrazolo[3,4-d]pyrimidine deriv
  • Synthesis of pyrazolopyrimidine and pyrazolopyridine deriv
  • Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (n.d.). Semantic Scholar.
  • Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. (n.d.).
  • 4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. (2025).
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.
  • Novel method for preparing Sildenafil intermediate 4-amino-1-methyl-3-n-propyl-pyrazole-5-formamide. (n.d.).
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
  • Synthesis, biological evaluation and docking studies of 4-amino substituted 1H-pyrazolo[3,4-d]pyrimidines. (2008). PubMed.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020).
  • Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. (1976). PubMed.

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Method

Standard Operating Procedure for Handling Pyrazole Amine Dihydrochlorides

Introduction Pyrazole amine dihydrochlorides represent a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and drug development.[1][2][3] Their structural motif is a co...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole amine dihydrochlorides represent a significant class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and drug development.[1][2][3] Their structural motif is a cornerstone in the synthesis of a diverse range of biologically active molecules, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.[1][4] The dihydrochloride salt form is often preferred for its increased stability and solubility in aqueous media compared to the free base. However, the handling of these compounds requires a thorough understanding of their chemical properties and potential hazards to ensure the safety of laboratory personnel and the integrity of experimental outcomes.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the standard operating procedures for the safe handling, storage, and use of pyrazole amine dihydrochlorides. The protocols outlined herein are designed to be self-validating and are grounded in established safety principles and chemical reactivity considerations.

Hazard Identification and Risk Assessment

Pyrazole amine dihydrochlorides, as a class of compounds, present several potential hazards that necessitate a careful risk assessment before any handling or experimental work.

  • Corrosivity and Irritation: Amine salts can be corrosive or irritating to the skin, eyes, and respiratory tract. Direct contact should be avoided.

  • Respiratory Sensitization: Some individuals may develop allergic reactions or asthma-like symptoms upon inhalation of amine-containing dust or aerosols.[5]

  • Toxicity: While specific toxicity data may vary for individual compounds, it is prudent to treat all new chemical entities as potentially toxic. Harmful if swallowed.[6]

  • Reactivity: Pyrazole amine dihydrochlorides are acidic salts. They will react with bases to liberate the free amine and can react with strong oxidizing agents.[7] The free amine form can be sensitive to air and light.

A thorough risk assessment should be conducted for each specific pyrazole amine dihydrochloride, consulting the Safety Data Sheet (SDS) as the primary source of information.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling pyrazole amine dihydrochlorides to minimize exposure.[8][9][10]

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[10][11]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[5][10]Prevents skin contact. Gloves should be inspected before use and changed regularly.
Body Protection A lab coat should be worn at all times. For larger quantities, a chemical-resistant apron is recommended.[11]Protects clothing and skin from spills.
Respiratory Protection For fine powders or when generating aerosols, a NIOSH-approved respirator with an appropriate cartridge is necessary.[12][13]Prevents inhalation of hazardous particles.

dot

PPE_Workflow cluster_PreHandling Pre-Handling cluster_Handling Handling Procedure cluster_PostHandling Post-Handling Assess_Hazards Assess Hazards (Consult SDS) Don_PPE Don Appropriate PPE Assess_Hazards->Don_PPE Select PPE based on assessment Handle_Compound Handle Pyrazole Amine Dihydrochloride Don_PPE->Handle_Compound Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Personal Protective Equipment workflow for handling pyrazole amine dihydrochlorides.

Safe Handling and Storage

Proper handling and storage practices are crucial to maintain the stability of pyrazole amine dihydrochlorides and prevent accidental exposure.

Handling
  • Ventilation: All handling of solid pyrazole amine dihydrochlorides should be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7][14]

  • Dispensing: When weighing and dispensing the solid material, care should be taken to avoid generating dust.[7] Use appropriate tools (e.g., spatulas) and a draft shield if necessary.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. Some dissolution processes may be exothermic.

Storage
  • Container: Store in a tightly sealed, properly labeled container.[7] Amber glass vials are recommended to protect from light.[15]

  • Environment: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.[7][16] Refrigerated storage (2-8 °C) is often recommended for long-term stability.[15][17]

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation.[15][16]

Storage ParameterRecommendationRationale
Temperature 2-8°C for long-term storage.[15][17]Reduces the rate of chemical degradation.[15]
Atmosphere Tightly sealed container, inert gas for sensitive compounds.[15][16]Prevents oxidation and moisture-induced degradation.[15]
Light Amber vial or protection from light.[15]Prevents light-induced degradation.[15]

Experimental Protocols

The following are detailed protocols for common procedures involving pyrazole amine dihydrochlorides.

Protocol for Solution Preparation

This protocol outlines the steps for accurately preparing a stock solution of a pyrazole amine dihydrochloride.

Materials:

  • Pyrazole amine dihydrochloride

  • Appropriate solvent (e.g., deionized water, DMSO, ethanol)

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar (optional)

  • Appropriate PPE

Procedure:

  • Calculate Required Mass: Determine the mass of the pyrazole amine dihydrochloride needed to achieve the desired concentration and volume.

  • Weigh the Compound: In a chemical fume hood, carefully weigh the calculated mass of the compound onto weighing paper or directly into a weigh boat.

  • Transfer to Volumetric Flask: Transfer the weighed solid into the appropriate size volumetric flask.

  • Add Solvent: Add a portion of the solvent to the flask (approximately half of the final volume).

  • Dissolve the Compound: Swirl the flask gently or use a magnetic stirrer to dissolve the solid completely. Sonication may be used if the compound is difficult to dissolve, but monitor for any temperature increase.

  • Bring to Final Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Label and Store: Label the flask with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution under the recommended conditions.

Protocol for Neutralization and Free Base Extraction

This protocol is for liberating the free amine from its dihydrochloride salt, which is often necessary for subsequent chemical reactions.[18]

Materials:

  • Pyrazole amine dihydrochloride solution

  • Aqueous base solution (e.g., sodium bicarbonate, sodium carbonate, or a weak organic base like triethylamine).[18][19]

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • pH paper or pH meter

  • Appropriate PPE

Procedure:

  • Dissolve the Salt: Dissolve the pyrazole amine dihydrochloride in a suitable solvent, often water or a polar protic solvent.

  • Basification: Slowly add the aqueous base solution to the stirred solution of the amine salt. Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base until the desired pH is reached (typically pH 8-10 for complete neutralization).

  • Extraction: Transfer the mixture to a separatory funnel. Add the organic extraction solvent and shake vigorously, venting frequently to release any pressure buildup.

  • Separate Layers: Allow the layers to separate completely. Drain the organic layer.

  • Repeat Extraction: Extract the aqueous layer two more times with fresh portions of the organic solvent to ensure complete recovery of the free amine.

  • Combine and Dry: Combine all organic extracts and dry them over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Filter and Concentrate: Filter the solution to remove the drying agent. The solvent can then be removed under reduced pressure (e.g., using a rotary evaporator) to yield the free amine.

dot

Neutralization_Workflow Start Start: Pyrazole Amine Dihydrochloride in Solution Add_Base Slowly Add Aqueous Base (e.g., NaHCO3) Start->Add_Base Monitor_pH Monitor pH (Target: pH 8-10) Add_Base->Monitor_pH Extraction Perform Liquid-Liquid Extraction with Organic Solvent Monitor_pH->Extraction Separate_Layers Separate Organic and Aqueous Layers Extraction->Separate_Layers Dry_Organic Dry Combined Organic Layers (e.g., Na2SO4) Separate_Layers->Dry_Organic Isolate_Product Filter and Concentrate to Obtain Free Amine Dry_Organic->Isolate_Product End End: Free Pyrazole Amine Isolate_Product->End

Caption: Workflow for the neutralization and extraction of the free pyrazole amine.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, prompt and appropriate action is critical.[9]

Spill Cleanup
  • Minor Spills (Solid):

    • Evacuate non-essential personnel from the area.[5]

    • Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid, avoiding dust generation.[7][14]

    • Place the collected material into a sealed container for hazardous waste disposal.[14]

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Minor Spills (Liquid):

    • Absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[5][13]

    • Collect the absorbed material into a sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and institutional safety office.

    • Prevent entry into the affected area.

    • Follow institutional emergency response procedures.

First Aid
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air.[5][6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing pyrazole amine dihydrochlorides must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[16][20][21]

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams.

  • Empty Containers: The first rinse of a container that held a pyrazole amine dihydrochloride should be collected as hazardous waste.[21] Subsequent rinses may be disposed of down the drain if local regulations permit.

Conclusion

The protocols and guidelines presented in this document are intended to promote a safe and effective working environment for all personnel handling pyrazole amine dihydrochlorides. Adherence to these procedures, coupled with a thorough understanding of the specific hazards of each compound, is essential for minimizing risks and ensuring the quality of research outcomes. Always consult the Safety Data Sheet and your institution's safety policies before working with any new chemical.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • How can I neutralize aminehydrochlorides? (2023, December 27). ResearchGate. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • ETHYLENEDIAMINE DIHYDROCHLORIDE FOR SYNTHESIS MSDS. (2016, June 2). Loba Chemie.
  • Can anyone suggest how to neutralize aminehydrochlorides? (2014, November 20). ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEET - 3-Aminopyrazole. (2015, October 26). Fisher Scientific.
  • 1H-Pyrazol-3-amine(1820-80-0). (n.d.). ChemicalBook.
  • Histamine dihydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Personal Protective Equipment (PPE). (2026, February 4). CHEMM.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • SAFETY DATA SHEET. (2025, December 18). Fisher Scientific.
  • SAFETY DATA SHEET. (2026, January 31). CymitQuimica.
  • SAFETY DATA SHEET. (2007, December 20). Fisher Scientific.
  • Methyl(1h-pyrazol-4-ylmethyl)amine dihydrochloride. (n.d.). ChemScene.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
  • SAFETY DATA SHEET CLEAN AMINE®. (n.d.). Greenbook.net.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC.
  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI.
  • stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. (n.d.). Benchchem.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth Policy Portal.
  • A review of pyrazole an its derivative. (2021, May 15). National Journal of Pharmaceutical Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1-isopropyl-1H-pyrazol-4-amine Dihydrochloride

Welcome to the technical support center for the purification of 1-isopropyl-1H-pyrazol-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 1-isopropyl-1H-pyrazol-4-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this compound. Our goal is to equip you with the expertise and practical insights necessary to achieve high purity and batch-to-batch consistency in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing 1-isopropyl-1H-pyrazol-4-amine dihydrochloride?

A1: Impurities can arise from several sources, including starting materials, side reactions, and degradation. Common impurities may include:

  • Unreacted starting materials: Such as 1-isopropyl-4-nitro-1H-pyrazole or the corresponding hydrazine precursor.

  • Regioisomers: Formation of the undesired 1-isopropyl-5-methyl-1H-pyrazole regioisomer can occur during the initial pyrazole synthesis.[1]

  • Over-alkylation products: Although less common with a secondary alkyl halide, the formation of a quaternary pyrazolium salt is possible, especially with prolonged reaction times or excess alkylating agent.

  • Byproducts from the reduction step: If the amine is synthesized via the reduction of a nitro group, incomplete reduction or side reactions can lead to impurities.

  • Residual solvents: Solvents used in the synthesis and purification steps may be retained in the final product.

Q2: My final product is off-white or yellowish instead of a white solid. What could be the cause?

A2: A colored product often indicates the presence of residual impurities. The yellow or off-white color can be due to:

  • Oxidation: Amines, particularly aromatic amines, can be susceptible to air oxidation, leading to colored byproducts. It is advisable to handle the free amine under an inert atmosphere.

  • Residual nitro-aromatic compounds: If the synthesis involves the reduction of a nitro group, trace amounts of the starting material or intermediates can impart a yellow color.

  • Chromophoric impurities: Other minor byproducts with chromophores can also lead to discoloration.

Q3: Is it better to purify the free amine first or the dihydrochloride salt directly?

A3: The choice depends on the nature of the impurities. Purifying the free amine by column chromatography or acid-base extraction can effectively remove non-basic impurities. Subsequently, forming the dihydrochloride salt can serve as a final purification step, as the salt may have different solubility properties that allow for selective crystallization.[2][3] However, if the primary impurities are other basic compounds with similar properties, direct purification of the dihydrochloride salt by recrystallization may be more efficient.

Q4: What are the best analytical techniques to assess the purity of 1-isopropyl-1H-pyrazol-4-amine dihydrochloride?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry to identify unknown impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 1-isopropyl-1H-pyrazol-4-amine dihydrochloride.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield After Recrystallization - The compound is too soluble in the chosen solvent system. - The cooling process was too rapid, leading to the precipitation of impurities. - Insufficient precipitation of the product.- Solvent Screening: Experiment with different solvent systems. For amine salts, polar protic solvents like ethanol, methanol, or isopropanol, often mixed with an anti-solvent like diethyl ether or ethyl acetate, are good starting points.[4][5] - Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before further cooling in an ice bath to promote the formation of pure crystals. - Increase Precipitation: Add an anti-solvent dropwise to the solution at room temperature to induce precipitation.[5]
Oily Product Instead of Crystals - Presence of impurities that inhibit crystallization. - The compound has a low melting point or forms a eutectic mixture with the solvent. - The presence of excess hydrochloric acid.- Purify the Free Amine: If impurities are suspected, consider purifying the free amine first using column chromatography or acid-base extraction before converting it to the dihydrochloride salt. - Trituration: Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. - Solvent Selection: Experiment with different recrystallization solvents. - Control Stoichiometry: Ensure the correct stoichiometry of hydrochloric acid is used for salt formation.
Broad Melting Point Range - The presence of impurities. - The product is not completely dry.- Recrystallize Again: Perform one or more additional recrystallizations to improve purity. - Thorough Drying: Dry the product under high vacuum for an extended period to remove all residual solvents.
Product is Hygroscopic - Amine salts, in general, can be hygroscopic.- Storage: Store the final product in a desiccator over a strong drying agent like phosphorus pentoxide. - Handling: Handle the product in a glove box or a dry environment to minimize exposure to atmospheric moisture.

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes the general procedure for purifying 1-isopropyl-1H-pyrazol-4-amine dihydrochloride by recrystallization. The choice of solvent is critical and may require some optimization.

Materials:

  • Crude 1-isopropyl-1H-pyrazol-4-amine dihydrochloride

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/diethyl ether)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 1-isopropyl-1H-pyrazol-4-amine dihydrochloride. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution at an elevated temperature.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Further Cooling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under high vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This protocol is useful for removing non-basic impurities from the free amine before converting it to the dihydrochloride salt.

Materials:

  • Crude 1-isopropyl-1H-pyrazol-4-amine

  • Diethyl ether or ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the crude 1-isopropyl-1H-pyrazol-4-amine in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl. The amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous layers. The non-basic impurities will remain in the organic layer, which can be discarded.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (pH > 10). The free amine will precipitate or form an oil.

  • Organic Extraction: Extract the free amine from the basified aqueous layer with a fresh portion of diethyl ether or ethyl acetate. Repeat the extraction 2-3 times.

  • Combine Organic Layers: Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified free amine.

  • Salt Formation: The purified free amine can then be converted to the dihydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether) and adding a stoichiometric amount of ethereal HCl or by bubbling HCl gas through the solution. The resulting salt can then be isolated by filtration.[2]

IV. Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_final_product Final Product Crude Crude 1-isopropyl-1H-pyrazol-4-amine Recrystallization Direct Recrystallization of Dihydrochloride Salt Crude->Recrystallization AcidBase Acid-Base Extraction of Free Amine Crude->AcidBase PureSalt Pure 1-isopropyl-1H-pyrazol-4-amine Dihydrochloride Recrystallization->PureSalt SaltFormation SaltFormation AcidBase->SaltFormation Salt Formation SaltFormation->PureSalt

Caption: Purification workflow for 1-isopropyl-1H-pyrazol-4-amine dihydrochloride.

Troubleshooting_Decision_Tree Start Impure Product Q1 Oily or Colored Product? Start->Q1 A1_Yes Consider Acid-Base Purification of Free Amine Q1->A1_Yes Yes A1_No Proceed with Recrystallization Q1->A1_No No Q2 Low Yield after Recrystallization? A1_Yes->Q2 A1_No->Q2 A2_Yes Optimize Solvent System & Cooling Rate Q2->A2_Yes Yes A2_No Check for Residual Solvent (Broad Melting Point) Q2->A2_No No Final Pure Product A2_Yes->Final A2_No->Final

Caption: Troubleshooting decision tree for purification issues.

V. References

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]

  • Reddit. (2022, May 2). Purification of Amino-Pyrazoles. r/OrganicChemistry. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. r/chemistry. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. r/Chempros. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5 - Organic Syntheses Procedure. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • PubChem. (n.d.). 4-Isopropyl-1H-pyrazol-3-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines. Retrieved from

  • 3ASenrise. (n.d.). 1-Isopropyl-1H-pyrazole-4-carboxylic acid, 97%. Retrieved from [Link]

  • CNR-IRIS. (2023, July 4). Identification and Biological Characterization of the Pyrazolo[3,4-d]pyrimidine Derivative SI388 Active as Src Inhibitor. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and in vitro antimicrobial evaluation of 4H-pyrazolopyran, -benzopyran and naphthopyran derivatives of 1H-pyrazole. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Retrieved from [Link]

  • Boron Molecular. (n.d.). Buy 1-Isopropyl-1H-pyrazole. Retrieved from [Link]

  • Dana Bioscience. (n.d.). 1-Isopropyl-3-methoxy-1H-pyrazol-4-amine 1g. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Neutralizing 1-(propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride to its Free Base

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for the successful neutralization of 1-(propan-2-y...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven resource for the successful neutralization of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride to its free base form. Here, we address common questions and troubleshooting scenarios encountered during this critical chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the dihydrochloride salt and the free base? Why is this conversion necessary?

The dihydrochloride salt of 1-(propan-2-yl)-1H-pyrazol-4-amine is a protonated form of the molecule where both basic nitrogen atoms (the pyrazole ring nitrogen and the primary amine) have accepted a proton (H⁺) from hydrochloric acid. This ionic character makes the compound highly polar and typically crystalline, enhancing its solubility in water and polar solvents while reducing it in non-polar organic solvents. This salt form often improves stability and handling for storage and formulation.

Conversely, the "free base" is the neutral form of the molecule. This uncharged state is significantly less polar and more soluble in organic solvents, which is often a requirement for subsequent synthetic reactions (e.g., couplings, alkylations), chromatographic purification, or for specific biological assays where the neutral form is the active species. The conversion is necessary to render the amine nucleophilic and compatible with non-aqueous reaction conditions.

Q2: What is the underlying chemical principle of this neutralization reaction?

The neutralization is a straightforward acid-base reaction. The dihydrochloride salt acts as an acid (a proton donor). By introducing a base, we remove the two protons from the nitrogen atoms. This process, often called "free-basing," regenerates the neutral amine. The goal is to shift the equilibrium fully towards the formation of the free base by using a suitable base and extracting the product into an organic solvent.

The general reaction is as follows: Amine·2HCl + 2 Base → Amine (Free Base) + 2 Base·H⁺Cl⁻

Q3: How do I choose the correct base and solvent for the neutralization and extraction?

Choosing the right base and solvent system is critical for a high-yield, clean conversion.

  • Base Selection: The chosen base must be strong enough to deprotonate the pyrazole and the primary amine. Pyrazole itself is a weak base, with the pKa of its conjugate acid being around 2.5. Aliphatic amines typically have conjugate acid pKa values in the 9.5-11.0 range. Therefore, a base that can raise the aqueous pH significantly above the pKa of the most acidic protonated nitrogen is required.

    • Mild Bases (e.g., Sodium Bicarbonate - NaHCO₃, Sodium Carbonate - Na₂CO₃): These are often preferred for their safety and ease of use. A saturated solution of sodium bicarbonate (pH ~8) or sodium carbonate (pH ~11) is usually sufficient. Carbonates are a good first choice as they are less likely to cause side reactions.

    • Strong Bases (e.g., Sodium Hydroxide - NaOH, Potassium Hydroxide - KOH): A dilute solution (e.g., 1-2 M) can be used to ensure complete deprotonation, especially if the free base has some aqueous solubility. However, strong bases can be corrosive and may promote side reactions with sensitive functional groups.

  • Solvent Selection: The ideal extraction solvent should readily dissolve the free base but be immiscible with water.

    • Common Choices: Dichloromethane (DCM), ethyl acetate (EtOAc), and diethyl ether are excellent choices.

    • Considerations: The density of the solvent determines which layer is on top (DCM is denser than water). The volatility of the solvent is important for its eventual removal. A solvent in which the free base is highly soluble will enable efficient extraction from the aqueous layer.

Detailed Experimental Protocol

Q4: What is a reliable, step-by-step protocol for neutralizing 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride?

This protocol is designed to be a robust starting point for the quantitative conversion of the dihydrochloride salt to its free base.

Materials:

  • 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

  • Saturated aqueous sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

  • Separatory funnel, Erlenmeyer flasks, round-bottom flask

  • pH paper or pH meter

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride salt in a minimal amount of deionized water in an Erlenmeyer flask.

  • Cooling: Place the flask in an ice bath to cool the solution. This helps to control any exotherm during neutralization.

  • Basification: While stirring, slowly add the saturated sodium carbonate solution dropwise. Monitor the pH of the aqueous layer using pH paper. Continue adding the base until the pH is stable at ≥ 10. This ensures complete deprotonation of both amine salts.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Add a volume of DCM or EtOAc equivalent to the aqueous layer volume.

  • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, remembering to periodically vent the funnel to release any pressure buildup. Allow the layers to separate completely. The organic layer contains your free base.

  • Organic Layer Collection: Drain the organic layer (the bottom layer if using DCM, the top layer if using EtOAc) into a clean Erlenmeyer flask.

  • Re-extraction: To maximize yield, add a fresh portion of organic solvent to the aqueous layer remaining in the separatory funnel and repeat the extraction process (steps 5-6). Combine this second organic extract with the first.

  • Drying: Add anhydrous magnesium sulfate or sodium sulfate to the combined organic extracts and swirl. The drying agent will clump as it absorbs residual water. Add more until some of the powder remains free-flowing.

  • Filtration: Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. Be cautious with the temperature to avoid degradation of the product.

  • Final Product: The resulting residue is the 1-(propan-2-yl)-1H-pyrazol-4-amine free base, which can be further dried under high vacuum.

Visualization of the Workflow

Neutralization_Workflow Start Start: Dihydrochloride Salt in Water Basify Basify with Na2CO3 soln. to pH >= 10 Start->Basify Extract Extract with Organic Solvent (e.g., DCM) Basify->Extract Separate Separate Aqueous and Organic Layers Extract->Separate Dry Dry Organic Layer (e.g., MgSO4) Separate->Dry Organic Phase AqueousWaste Aqueous Waste Separate->AqueousWaste Aqueous Phase Filter Filter to Remove Drying Agent Dry->Filter Evaporate Evaporate Solvent (Rotovap) Filter->Evaporate End Product: Pure Free Base Evaporate->End

Troubleshooting

Technical Support Center: Purification of 4-Amino-1-Isopropylpyrazole Dihydrochloride

Status: Operational Current Wait Time: 0 minutes Agent: Senior Application Scientist (Process Chemistry Division) Welcome to the Purification Support Hub You are likely here because your batch of 4-amino-1-isopropylpyraz...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Wait Time: 0 minutes Agent: Senior Application Scientist (Process Chemistry Division)

Welcome to the Purification Support Hub

You are likely here because your batch of 4-amino-1-isopropylpyrazole dihydrochloride (CAS: Analogous to 4-amino-1-alkylpyrazole salts) is not meeting Critical Quality Attributes (CQAs). Whether you are facing discoloration ("the pink syndrome"), hygroscopic deliquescence ("the sticky gum"), or isomeric contamination, this guide provides self-validating protocols to restore API-grade purity.

Quick Diagnostics: Select Your Issue
SymptomProbable CauseRecommended Module
Pink/Brown Solid Oxidation of the amino group (formation of azo/diazo species).Module 1: De-Colorization
Sticky Gum / Oil Excess HCl entrapment or moisture absorption (Hygroscopicity).Module 2: Salt Metathesis
Split NMR Signals Regioisomer contamination (1-isopropyl vs. 1-propyl or N2-isomer).Module 3: Isomer Resolution
Module 1: The "Pink Syndrome" (Oxidative Impurities)

Issue: The compound has turned from off-white to pink, brown, or purple. Root Cause: Aminopyrazoles are electron-rich. Trace oxidation creates highly colored oligomers or azo-dimers, even at ppm levels. This is accelerated by light and metal ions.

Protocol: Activated Carbon Scavenging & Inert Recrystallization
  • Principle: Planar oxidized impurities interact strongly with the graphene sheets of activated carbon via

    
    -
    
    
    
    stacking, while the non-planar, cationic pyrazole salt remains in solution.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude salt in Methanol (MeOH) (5 mL per gram of solid).

    • Note: Do not use water if possible, as removal requires high heat which promotes further oxidation.

  • Scavenging: Add Activated Carbon (10 wt% relative to substrate, e.g., Darco G-60).

  • Inert Heating: Stir at 40°C for 30 minutes under a Nitrogen (

    
    ) or Argon balloon.
    
    • Critical: Do not reflux open to air.

  • Filtration: Filter hot through a Celite® pad packed in a sintered glass funnel. Wash the pad with warm MeOH.

  • Precipitation (Anti-solvent):

    • Concentrate the filtrate to 50% volume under vacuum (Rotavap bath < 40°C).

    • Slowly add Diethyl Ether (

      
      )  or MTBE  (Methyl tert-butyl ether) until turbidity persists.
      
    • Cool to -20°C overnight.

  • Isolation: Filter the white crystals under

    
     to prevent immediate re-oxidation.
    

Validation: Dissolve 10 mg in


. The solution should be colorless. 

NMR should show no paramagnetic broadening.
Module 2: The "Sticky Gum" (Hygroscopicity & Stoichiometry)

Issue: The product is an oil or sticky solid that refuses to crystallize. Root Cause:

  • Hygroscopicity: The dihydrochloride salt (

    
    ) is extremely hygroscopic compared to the monohydrochloride or free base.
    
  • Excess HCl: Trapped HCl gas in the lattice lowers the melting point.

Protocol: Controlled Salt Formation & Drying
  • Principle: Breaking the lattice to the free base removes trapped acids and water, followed by controlled re-acidification in anhydrous conditions.

Step-by-Step Workflow:

  • Free-Basing (The Reset):

    • Dissolve the "gum" in minimal water.

    • Adjust pH to 10-11 using saturated

      
       (aq).
      
    • Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

    • Dry organics over

      
       and evaporate. You now have the Free Base (oil).
      
  • Anhydrous Salt Formation:

    • Dissolve the Free Base oil in Anhydrous Ethanol or 1,4-Dioxane .

    • Cool to 0°C.[1][2]

    • Add 4.0 M HCl in Dioxane dropwise. Stoichiometry is vital: Add exactly 2.1 equivalents.

  • Crystallization:

    • A white precipitate should form immediately.

    • If not, add Anhydrous

      
        as an anti-solvent.
      
  • Drying:

    • Filter rapidly.

    • Dry in a vacuum oven at 40°C over

      
       (phosphorus pentoxide) desiccant for 24 hours.
      
Module 3: Regioisomer Resolution

Issue: NMR shows "shadow" peaks (e.g., a small doublet near the isopropyl methyls). Root Cause: During synthesis (alkylation of 4-nitropyrazole), the isopropyl group may attach to


 (desired) or 

(undesired), or you may have trace 1-propyl (n-propyl) impurity if the alkylating agent was impure.
Visual Logic: Isomer Separation Strategy

IsomerSeparation Start Crude Mixture (Isomers Present) CheckState Is the mixture Solid or Oil? Start->CheckState Solid Solid (Crystallization) CheckState->Solid High mp Oil Oil (Chromatography) CheckState->Oil Low mp Recryst Recrystallize in EtOH (N1-isomer usually less soluble) Solid->Recryst Column Flash Column (Silica) Eluent: DCM/MeOH (95:5) *Must use Free Base* Oil->Column Validation Check 1H-NMR (DMSO-d6) Verify Isopropyl Methine Shift Recryst->Validation Column->Validation

Figure 1: Decision tree for removing regioisomers based on physical state.

Protocol: Chromatographic Separation (If Crystallization Fails)
  • Note: You cannot chromatograph the dihydrochloride salt on standard silica (it will stick permanently). You must convert to free base first (see Module 2, Step 1).

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Dichloromethane (DCM) to 5% Methanol in DCM .

    • Tip: Add 1% Triethylamine (TEA) to the eluent to prevent tailing of the amine.

  • Detection: UV at 254 nm. The regioisomers typically have slightly different Rf values (approx

    
    ).
    
Summary of Solvents & Properties
Solvent SystemApplicationRisk Factor
MeOH / Et2O General RecrystallizationLow (Standard)
Ethanol (Abs) High-Purity CrystallizationMedium (Must be dry)
Water AVOID High (Oxidation/Hydrolysis)
DCM / MeOH Column ChromatographyLow (Requires Free Base)
References
  • BenchChem. (2025).[3] Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from

  • National Institutes of Health (NIH). (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed.[4][5] Retrieved from

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from

  • Cayman Chemical. (2022).[6][7] 4-Aminopyridine Safety Data Sheet & Stability. Retrieved from

  • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1). Retrieved from

Disclaimer: The protocols above involve hazardous chemicals (strong acids, organic solvents). Always review the Safety Data Sheet (SDS) for 4-amino-1-isopropylpyrazole dihydrochloride before handling. Perform all operations in a certified chemical fume hood.

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Title: Technical Comparison Guide: 1H NMR Spectrum Analysis of 1-(propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride Executive Summary This guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-(propan-...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Comparison Guide: 1H NMR Spectrum Analysis of 1-(propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride

Executive Summary

This guide provides an in-depth technical analysis of the 1H NMR spectrum for 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (CAS: 1150617-54-1 / 1269440-58-5 analogs). As a critical intermediate in the synthesis of JAK inhibitors and other kinase-targeting small molecules, verifying the salt formation and purity of this pyrazole derivative is essential for yield optimization.

This document objectively compares the Dihydrochloride (2HCl) Salt against its Free Base counterpart, highlighting specific chemical shift changes (


) driven by protonation. It also evaluates solvent performance (DMSO-d

vs. D

O) to ensure accurate characterization.

Structural Context & Significance

The molecule consists of a pyrazole ring substituted at the N1 position with an isopropyl group and at the C4 position with a primary amine.

  • Core Scaffold: 1H-pyrazole-4-amine.[1][2]

  • Substituent: Isopropyl (propan-2-yl) group at N1.

  • Salt Form: Dihydrochloride (2HCl).

    • Note: The "Dihydrochloride" designation implies highly acidic conditions where both the primary amine (

      
      ) and the pyrazole ring nitrogen (N2) interact with HCl, or excess HCl is trapped in the lattice. This results in significant deshielding compared to the free base.
      
Diagram 1: Structural Dynamics & Protonation Logic

The following diagram illustrates the protonation sites that drive the NMR shift differences.

G FreeBase Free Base Form (Neutral) N2_FB N2: Lone Pair Available FreeBase->N2_FB Amine_FB C4-NH2: Neutral FreeBase->Amine_FB Salt Dihydrochloride Salt (Protonated) N2_Salt N2: Protonated (Pyrazolium) Salt->N2_Salt Amine_Salt C4-NH3+: Protonated Salt->Amine_Salt N2_FB->N2_Salt + HCl (Deshielding) Amine_FB->Amine_Salt + HCl (Deshielding)

Caption: Protonation of the N2 ring nitrogen and C4 amine leads to electron withdrawal, shifting signals downfield.

Comparative NMR Analysis: Salt vs. Free Base

The following table contrasts the expected chemical shifts in DMSO-d


 . This solvent is preferred over CDCl

due to the salt's solubility and the ability to visualize exchangeable protons.
Table 1: Chemical Shift Comparison (DMSO-d , 400 MHz)
Proton AssignmentMultiplicityFree Base

(ppm)
2HCl Salt

(ppm)
Shift Difference (

)
Mechanistic Cause
Isopropyl -CH

Doublet (d)1.35 – 1.421.45 – 1.50 +0.1Inductive effect (minor)
Isopropyl -CH Septet (sept)4.30 – 4.454.50 – 4.65 +0.2Proximity to cationic N1
Pyrazole H-5 Singlet/Doublet7.30 – 7.508.00 – 8.30 +0.8 Ring current change + N1 positive charge
Pyrazole H-3 Singlet/Doublet7.10 – 7.307.80 – 8.10 +0.7 Ring current change
Amine (-NH

/-NH

)
Broad Singlet3.50 – 4.508.50 – 10.50 >+5.0 Formation of ammonium species
Pyrazolium NH BroadNot observed11.0 – 14.0 N/AProtonation of Ring N2

Critical Observation: In the 2HCl salt, the aromatic pyrazole protons (H3/H5) shift significantly downfield (towards 8.0 ppm) compared to the neutral species. If your spectrum shows aromatic peaks < 7.5 ppm, your salt has likely neutralized or degraded.

Solvent Selection Guide: DMSO-d vs. D O

Choosing the right solvent is critical for confirming the salt structure.

Scenario A: DMSO-d (Recommended for QC)
  • Why: Aprotic polar solvent. It does not exchange protons rapidly.

  • Result: You will see the broad ammonium peaks (

    
    ) between 8–10 ppm. This confirms the salt stoichiometry.
    
  • Risk: Residual water peak appears ~3.3 ppm, which can overlap with impurities but usually not the product signals.

Scenario B: D O (Recommended for Purity Check)
  • Why: Excellent solubility for hydrochloride salts.

  • Result: All N-H protons (Amine and Pyrazole-NH) will disappear due to deuterium exchange (

    
    ).
    
  • Benefit: Simplifies the aromatic region, allowing precise integration of the H3/H5 and Isopropyl signals without interference from broad NH peaks.

  • Shift Change: In D

    
    O, the HDO peak appears ~4.79 ppm, which may overlap with the Isopropyl methine (septet). Caution is advised. 
    

Experimental Protocol: Characterization Workflow

This protocol ensures reproducible data generation for the dihydrochloride salt.

Diagram 2: Analytical Workflow

Workflow Sample Sample: 10-15 mg 1-(propan-2-yl)-1H-pyrazol-4-amine 2HCl Solvent Solvent Choice Sample->Solvent DMSO DMSO-d6 (For Salt Confirmation) Solvent->DMSO D2O D2O (For Carbon Skeleton Purity) Solvent->D2O Acquisition Acquisition (ns=16, d1=10s for integration) DMSO->Acquisition D2O->Acquisition Processing Processing (LB=0.3 Hz, Phase, Baseline) Acquisition->Processing

Caption: Standardized workflow for NMR characterization of pyrazole salts.

Step-by-Step Methodology
  • Preparation: Weigh 10–15 mg of the dihydrochloride salt into a clean vial.

  • Solvation:

    • Add 0.6 mL DMSO-d

      
        (99.9% D).
      
    • Note: If the salt is hygroscopic, ensure the DMSO is from a fresh ampoule to minimize the water peak at 3.33 ppm.

  • Transfer: Filter the solution through a cotton plug into the NMR tube if any turbidity remains (common with inorganic salt contaminants).

  • Acquisition:

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1): Set to 5–10 seconds . The relaxation time (

      
      ) of the isolated pyrazole protons can be long; a short delay will reduce integration accuracy.
      
    • Scans (ns): 16 to 64.

  • Processing:

    • Reference DMSO residual peak to 2.50 ppm .

    • Apply an exponential window function (Line Broadening = 0.3 Hz).

Quality Control & Impurity Profiling

When analyzing this compound, watch for these common process impurities:

ImpurityDiagnostic Signal (DMSO-d

)
Origin
Isopropanol Doublet ~1.04 ppm, Septet ~3.78 ppmRecrystallization solvent
Hydrazine Broad singlet ~4.0–6.0 ppm (variable)Reagent carryover (genotoxic)
Triethylamine/DIPEA Quartet ~2.4–3.0 ppmBase from neutralization attempts
Water Singlet ~3.33 ppmHygroscopic nature of 2HCl salt

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General principles of amine salt deshielding).
  • Claramunt, R. M., et al. (2006). "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry, 30(10), 1503-1510. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 165943792, Methyl[1-(1h-pyrazol-4-yl)propan-2-yl]amine dihydrochloride (Analog Reference). Link

  • Alkorta, I., & Elguero, J. (2026). "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, 64, 97–113. (Theoretical basis for pyrazole shifts). Link

Sources

Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Introduction to 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride and its Analytical Significance 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a substituted pyrazole derivative. The pyrazole nucleus is a common...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride and its Analytical Significance

1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a substituted pyrazole derivative. The pyrazole nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of therapeutic properties.[3] Given its structure, this compound may serve as a key intermediate in the synthesis of novel pharmaceutical agents. Accurate determination of its purity and isomeric composition is crucial for quality control and regulatory compliance. HPLC is the premier analytical technique for this purpose due to its high resolution, sensitivity, and versatility.

Part 1: Foundational Principles of HPLC for Pyrazole Derivatives

The separation of pyrazole derivatives by HPLC can be challenging due to their similar physicochemical properties, especially in the case of isomers.[1] The choice of stationary phase and mobile phase is critical for achieving adequate resolution.

Stationary Phase Selection
  • Reversed-Phase (RP) Chromatography: C18 columns are a common choice for the analysis of moderately polar compounds like pyrazole derivatives.[1] The separation is based on hydrophobic interactions between the analyte and the stationary phase.

  • Chiral Stationary Phases (CSPs): If the target compound has a chiral center, enantiomers will not be separated on a standard achiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated excellent chiral recognition capabilities for pyrazole derivatives.[1][4][5][6]

Mobile Phase Composition
  • Reversed-Phase: A mixture of an aqueous buffer and an organic modifier is typically used. Acetonitrile or methanol are common organic modifiers.[2][7] The aqueous phase is often acidified with formic acid, phosphoric acid, or trifluoroacetic acid (TFA) to improve peak shape and control the ionization state of the amine group.[1][2]

  • Normal-Phase/Polar Organic Mode (for Chiral Separations): For chiral separations on polysaccharide-based CSPs, normal-phase eluents (e.g., hexane/ethanol) or polar organic modes (e.g., pure ethanol or acetonitrile) are frequently employed.[1][4][5][6] The polar organic mode can offer the advantage of shorter run times and sharper peaks.[4][5][6]

Detection

Due to the presence of the pyrazole ring, UV detection is a suitable and widely used method for the analysis of these compounds. A photodiode array (PDA) detector is advantageous as it can provide spectral information, aiding in peak identification and purity assessment.[1] A wavelength in the range of 220-270 nm is likely to provide good sensitivity.[1][8]

Part 2: Comparative Analysis of HPLC Methodologies

This section compares a standard reversed-phase HPLC method for purity determination with a chiral HPLC method for enantiomeric separation.

Methodology 1: Reversed-Phase HPLC for Purity Analysis

This approach is suitable for determining the purity of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride and quantifying any related impurities.

Typical Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileA common mobile phase for the analysis of polar compounds, with formic acid improving peak shape.[2]
Gradient 5% to 95% B over 15 minutesA gradient elution is often necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 25 °CRoom temperature is a common starting point for method development.
Detection UV at 254 nmA common wavelength for aromatic and heterocyclic compounds.[4]
Injection Vol. 10 µLA typical injection volume for analytical HPLC.

Expected Outcome: This method should provide a sharp peak for the main compound and separate it from potential synthesis byproducts or degradation products. The retention time will be dependent on the exact conditions and the specific C18 column used.

Methodology 2: Chiral HPLC for Enantiomeric Separation

If the synthesis of 1-(propan-2-yl)-1H-pyrazol-4-amine can result in enantiomers, a chiral separation method is necessary.

Typical Chromatographic Conditions:

ParameterConditionRationale
Column Lux Cellulose-2, 250 mm x 4.6 mm, 3 µmA polysaccharide-based chiral stationary phase known to be effective for pyrazole derivatives.[1][4]
Mobile Phase Isocratic - n-Hexane/Ethanol (80:20 v/v)A common normal-phase mobile system for chiral separations on this type of column.[1]
Flow Rate 1.0 mL/minA standard flow rate.
Column Temp. 25 °CTemperature can influence chiral recognition.
Detection UV at 254 nmConsistent with the compound's expected absorbance.[4]
Injection Vol. 10 µLA standard volume.

Expected Outcome: If the sample is a racemate, this method should resolve the single peak observed in the reversed-phase method into two distinct peaks corresponding to the two enantiomers. The relative peak areas would indicate the enantiomeric ratio.

Part 3: In-Depth Experimental Protocols

The following provides a step-by-step workflow for developing and validating an HPLC method for 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride.

Experimental Workflow Diagram

HPLC_Method_Development cluster_prep Sample & Standard Preparation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_analysis Routine Analysis prep_standard Prepare Standard Solution (e.g., 1 mg/mL in mobile phase) initial_screening Initial Screening (RP & Chiral Columns) prep_standard->initial_screening prep_sample Prepare Sample Solution (e.g., 1 mg/mL in mobile phase) prep_sample->initial_screening optimize_mp Optimize Mobile Phase (Organic ratio, pH) initial_screening->optimize_mp optimize_params Optimize Other Parameters (Flow rate, Temperature) optimize_mp->optimize_params specificity Specificity / Peak Purity optimize_params->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq system_suitability System Suitability Test lod_loq->system_suitability sample_analysis Sample Analysis system_suitability->sample_analysis

Caption: Workflow for HPLC Method Development and Validation.

Step-by-Step Protocol
  • Standard and Sample Preparation:

    • Accurately weigh approximately 10 mg of the 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride reference standard and transfer to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the initial mobile phase composition.

    • Prepare sample solutions similarly. For solid dosage forms, dispersion in water prior to solvent addition may be necessary.[8]

  • Method Development:

    • Column Screening: Begin with a standard C18 column for purity analysis. If chiral separation is required, screen on columns like Lux Cellulose-2 and Lux Amylose-2.[1][4]

    • Mobile Phase Optimization:

      • For reversed-phase, vary the gradient slope and the organic modifier (acetonitrile vs. methanol). Adjust the pH of the aqueous phase using formic acid or TFA to achieve optimal peak shape.

      • For chiral separations, screen different ratios of hexane/alcohol and consider polar organic modifiers.[4][5][6]

    • Parameter Optimization: Fine-tune the flow rate and column temperature to improve resolution and reduce analysis time.

  • Method Validation:

    • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately. Parameters to check include tailing factor, theoretical plates, and repeatability of retention time and peak area.

    • Specificity: Analyze a placebo and spiked samples to demonstrate that there is no interference from excipients or other impurities at the retention time of the analyte.

    • Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50-150 µg/mL) and inject them.[7] Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.999).

    • Accuracy: Analyze samples with known amounts of spiked analyte at different concentration levels to determine the percent recovery.

    • Precision:

      • Repeatability: Analyze multiple preparations of the same sample on the same day.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Part 4: Alternative Analytical Approaches

While HPLC is the gold standard, other techniques can be complementary.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile or can be derivatized to become volatile, GC-MS can provide excellent separation and structural information.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations and can be a "greener" alternative to normal-phase HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can be used for quantitative analysis (qNMR).

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular weight and elemental composition of the compound.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_combined Hyphenated Techniques HPLC HPLC (Purity & Enantiomeric Ratio) LC_MS LC-MS HPLC->LC_MS GC GC (Volatile Impurities) GC_MS GC-MS GC->GC_MS SFC SFC (Chiral Separation) MS Mass Spectrometry (Molecular Weight) NMR NMR (Chemical Structure) IR FT-IR (Functional Groups) LC_MS->MS GC_MS->MS

Caption: Interrelation of Analytical Techniques for Compound Characterization.

Conclusion

The successful analysis of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride via HPLC is highly achievable through a systematic method development approach. A reversed-phase C18 column with an acidified water/acetonitrile mobile phase is a robust starting point for purity determination. Should the potential for enantiomers exist, screening on polysaccharide-based chiral stationary phases is essential. This guide provides the foundational knowledge and experimental framework for researchers to develop and validate a reliable HPLC method tailored to their specific analytical needs, ensuring the quality and integrity of their scientific work.

References

  • BenchChem. (n.d.). Column chromatography conditions for separating pyrazole isomers.
  • SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column.
  • El-Malah, Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • El-Malah, Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega.
  • El-Malah, Y., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Semantic Scholar.
  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Retrieved from [Link]

  • Bagle, A. R., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.
  • CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope.

Sources

Validation

Comparative Reactivity Analysis: 1-(propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride vs. Free Amine in Synthetic Chemistry

Abstract For researchers, scientists, and professionals in drug development, the selection of starting material form—free base or salt—is a critical decision that impacts reaction efficiency, handling, and scalability. T...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, the selection of starting material form—free base or salt—is a critical decision that impacts reaction efficiency, handling, and scalability. This guide provides an in-depth comparison of 1-(propan-2-yl)-1H-pyrazol-4-amine, a key building block in medicinal chemistry, and its dihydrochloride salt.[1][2][3][4] We will explore the fundamental physicochemical differences and their direct consequences on reactivity in common synthetic transformations, supported by practical, field-proven protocols and mechanistic insights.

Introduction: Physicochemical Foundations

1-(propan-2-yl)-1H-pyrazol-4-amine is a versatile primary amine featuring a pyrazole core. Its utility is rooted in the nucleophilic character of the C4-amino group, which allows for a wide array of derivatizations. The compound is commercially available in two primary forms: the free amine (a free base) and the dihydrochloride salt. Understanding their distinct properties is paramount for successful synthetic planning.

Property1-(propan-2-yl)-1H-pyrazol-4-amine (Free Amine)1-(propan-2-yl)-1H-pyrazol-4-amine Dihydrochloride
Physical Form Typically an oil or low-melting solidCrystalline solid
Stability Susceptible to oxidation and atmospheric CO2High thermal and atmospheric stability; longer shelf-life.[5][6]
Handling Can be challenging to weigh accurately; may be hygroscopicEasy to handle, weigh, and store.[7]
Solubility Generally soluble in aprotic organic solvents (DCM, THF, DMF, MeCN).[8]Soluble in polar protic solvents (Water, MeOH, EtOH); sparingly soluble in aprotic organic solvents.[9][10]
Nucleophilicity High: The lone pair on the C4-amino nitrogen is available for reaction.Negligible: The amino group is protonated (R-NH3+), rendering it non-nucleophilic.[11][12]
Basicity A weak base, capable of acting as a nucleophile.The conjugate acid of the amine; non-basic.

The core difference lies in the protonation state of the C4-amino group. In the dihydrochloride salt, this nitrogen is protonated, forming an ammonium ion. This fundamentally quenches its nucleophilicity, making the salt form inert in reactions that require a nucleophilic amine.

G FreeAmine 1-(propan-2-yl)-1H-pyrazol-4-amine (Free Amine) - Nucleophilic - Reactive Acid + 2 HCl FreeAmine->Acid Protonation Salt 1-(propan-2-yl)-1H-pyrazol-4-amine·2HCl (Dihydrochloride Salt) - Non-Nucleophilic - Inert Base + Base (e.g., TEA, DIPEA) (≥2 equiv.) Salt->Base Base->FreeAmine Acid->Salt G cluster_salt Path A: Dihydrochloride Salt cluster_amine Path B: Free Amine Start Select Starting Material Salt Weigh stable solid 1-(propan-2-yl)-1H-pyrazol-4-amine·2HCl Start->Salt Stability & Handling Priority Amine Handle liquid/low-melting solid 1-(propan-2-yl)-1H-pyrazol-4-amine Start->Amine Salt-Free Conditions Required AddBase Add ≥2 eq. Base (e.g., DIPEA) to reaction vessel Salt->AddBase Step 1 Reaction Perform Reaction (e.g., Amide Coupling) AddBase->Reaction Step 2: In situ generation of free amine Amine->Reaction Direct Addition Product Desired Product Reaction->Product

Figure 2: Decision workflow for choosing between the dihydrochloride salt and the free amine for a typical synthetic transformation.

Self-Validating Experimental Protocols

Adherence to robust, verifiable protocols is essential for reproducible results.

Protocol 1: General Procedure for In Situ Deprotonation and Amide Coupling

This protocol describes the use of the dihydrochloride salt in a standard HBTU-mediated amide coupling.

Objective: To synthesize an N-acyl derivative from the dihydrochloride salt without isolating the free amine.

Methodology:

  • To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (1.0 eq.), the desired carboxylic acid (1.05 eq.), and HBTU (1.1 eq.).

  • Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • Slowly add N,N-diisopropylethylamine (DIPEA) (2.5 eq.) dropwise via syringe over 5 minutes. The addition of the first ~2.0 equivalents neutralizes the salt, and the excess drives the coupling reaction.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours.

  • Validation Checkpoint: Monitor the reaction progress by TLC or LC-MS. A successful reaction will show consumption of the carboxylic acid and formation of a new, less polar product spot. The absence of starting amine confirms effective deprotonation and coupling.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (to remove excess DIPEA), saturated NaHCO3 solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Trustworthiness: This protocol is self-validating because the formation of the amide product is direct proof that the in situ deprotonation was successful. The specific number of equivalents for the base is critical; using less than 2.0 equivalents will result in incomplete reaction.

Protocol 2: Bulk Conversion of Dihydrochloride Salt to Free Amine

This protocol is used when the isolated free amine is required for a subsequent reaction that is sensitive to the presence of amine salts.

Objective: To isolate pure, salt-free 1-(propan-2-yl)-1H-pyrazol-4-amine.

Methodology:

  • Dissolve the dihydrochloride salt in a minimal amount of deionized water in a separatory funnel.

  • Cool the aqueous solution in an ice bath and slowly add 2 M aqueous NaOH solution while swirling. Monitor the pH with pH paper or a calibrated meter. Continue adding base until the pH is > 12.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts and wash once with brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4 for at least 30 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the free amine.

  • Validation Checkpoint: Obtain a ¹H NMR spectrum of the isolated product. The absence of significant water peaks and the correct chemical shifts and integrations for the amine protons confirm successful isolation and purity. The product should be used immediately or stored under an inert atmosphere to prevent degradation.

Conclusion and Recommendations

The choice between 1-(propan-2-yl)-1H-pyrazol-4-amine and its dihydrochloride salt is not a matter of right or wrong, but of strategic planning.

  • Choose the Dihydrochloride Salt for:

    • Convenience and Stability: When long-term storage and ease of handling are paramount.

    • Integrated Workflows: For reactions that already require a base (e.g., cross-coupling, many amide couplings), making the in situ deprotonation an efficient first step.

  • Choose the Free Amine for:

    • Salt-Sensitive Reactions: When the presence of tertiary amine hydrochloride byproducts could complicate purification or inhibit catalysis.

    • Stoichiometric Precision: When the reaction is highly sensitive to the exact molar ratio of the nucleophile and does not otherwise require a base.

By understanding the fundamental trade-offs in solubility, stability, and reactivity, researchers can design more robust, efficient, and reproducible synthetic routes, ultimately accelerating the drug discovery and development process.

References

  • Ananda, K., & Gundu, R. B. (n.d.). A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. Available at: [Link]

  • Yotphan, S., et al. (2012). Highly Efficient Oxidative Amidation of Aldehydes with Amine Hydrochloride Salts. Journal of the American Chemical Society. Available at: [Link]

  • ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at: [Link]

  • The Journal of Organic Chemistry. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Available at: [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. Available at: [Link]

  • JoVE. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines. Available at: [Link]

  • Chemistry LibreTexts. (2025). Synthesis of Amines. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole imines. Available at: [Link]

  • MDPI. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Available at: [Link]

  • ResearchGate. (2014). Can anyone suggest how to neutralize aminehydrochlorides? Available at: [Link]

  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? Available at: [Link]

  • askIITians. (2013). Amines are soluble in organic solvents whereas ammonium salts are not. Available at: [Link]

  • Reddit. (2018). Ways of crashing out amines. Available at: [Link]

  • Greco, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • National Journal of Pharmaceutical Sciences. (2021). A review of pyrazole an its derivative. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]

  • Chemistry LibreTexts. (2020). Basicity of Amines and Ammonium Salt Formation. Available at: [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Available at: [Link]

  • Journal de la Société Chimique de Tunisie. (2020). PYRAZOL-1-YL PROPANE NITRILE AND 4,5-DIHYDRO [2-(CYANOAMINO)] PYRIMIDI. Available at: [Link]

  • Growing Science. (n.d.). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine. Available at: [Link]

  • OUCI. (n.d.). Synthesis of Amines and Ammonium Salts. Available at: [Link]

  • Sulphur Recovery Engineering. (2024). Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. Available at: [Link]

  • YouTube. (2021). "Basics" of Acidic Heat Stable Amine Salts: Part 1. Available at: [Link]

  • NIH. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Available at: [Link]

  • PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrole. Available at: [Link]

  • IJRASET. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Available at: [Link]

  • NIH. (n.d.). Current status of pyrazole and its biological activities. Available at: [Link]

  • NIH PubChem. (n.d.). 1-[4-(2-Adamantyl)pyrazol-1-yl]propan-2-amine. Available at: [Link]

  • ResearchGate. (2025). The Direct Preparation of Amides from Amine Hydrochloride Salts and Orthoesters: A Synthetic and Mechanistic Perspective. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Available at: [Link]

  • Chemsrc. (2025). (2S)-1-[1-(propan-2-yl)-1H-pyrazol-4-yl]propan-2-amine. Available at: [Link]

  • MDPI. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Available at: [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Available at: [Link]

  • MDPI. (n.d.). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Available at: [Link]

  • MDPI. (2025). 3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N- propananilide Derivatives. Available at: [Link]

  • NIH PubChem. (n.d.). 1H-pyrazol-4-amine. Available at: [Link]

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Comparative

A Researcher's Guide to the Melting Point Determination of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride: A Comparative Methodological Analysis

Introduction: Characterizing a Novel Pyrazole Salt In the landscape of drug discovery and development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety, stabili...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Characterizing a Novel Pyrazole Salt

In the landscape of drug discovery and development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety, stability, and efficacy. For novel compounds such as 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride, a substituted pyrazole amine salt, fundamental physicochemical properties like the melting point serve as critical indicators of identity and purity.

Currently, the melting point of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is not documented in publicly accessible scientific literature. This guide, therefore, is designed for researchers, chemists, and pharmaceutical scientists to establish a robust framework for its experimental determination. We will provide a comparative analysis of established methodologies, detail step-by-step experimental protocols, and offer a basis for comparison against structurally related compounds. This document serves not as a repository of a known value, but as a practical guide to generating and interpreting this vital data point with scientific rigor.

The Scientific Imperative: Why Melting Point Matters for an API Salt

The transition from a solid to a liquid state, the melting point, is more than a simple physical constant. For a crystalline solid, particularly a salt form of an API, it provides profound insights:

  • Purity Assessment: A pure crystalline compound typically exhibits a sharp, well-defined melting range (often less than 1°C). Conversely, the presence of impurities will depress and broaden this range.[1]

  • Confirmation of Salt Formation: The formation of a salt, such as the dihydrochloride in this case, drastically alters the crystalline lattice and intermolecular forces compared to the free base. This results in a significantly different and often higher melting point, confirming the success of the salt formation reaction.

  • Stability and Polymorphism: The melting temperature is an indicator of the stability of the crystal lattice. Different polymorphic forms of the same compound will have distinct melting points, a critical consideration in pharmaceutical development.

  • Identification: As a unique physical property, the melting point is a key parameter in identifying a compound and distinguishing it from related substances.

A Framework for Comparison: Structurally Related Benchmarks

To contextualize the experimentally determined melting point of our target compound, it is invaluable to compare it against known values of structurally similar molecules. This comparison helps in understanding the influence of various structural moieties (the pyrazole core, the amino group, the isopropyl substituent, and the hydrochloride salt) on the crystal lattice energy.

Compound NameStructureRole in ComparisonMelting Point (°C)
PyrazoleC₃H₄N₂The foundational heterocyclic core.[2][3][4]67-70
4-AminopyrazoleC₃H₅N₃The parent amine without N-alkylation or salt formation.77-82
Isopropylamine HydrochlorideC₃H₁₀ClNSalt of the N-substituent, highlighting the effect of the hydrochloride on a simple alkylamine.[1][5][6]160
Aniline HydrochlorideC₆H₈ClNA common aromatic amine salt, providing a general benchmark for amine hydrochlorides.[7][8][9][10][11]196-199

Experimental Workflow for Melting Point Determination

The following diagram outlines the logical flow for the comprehensive characterization of the melting point for a novel compound.

workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_analysis Data Analysis & Comparison prep Synthesize & Purify 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride dry Dry Sample (e.g., vacuum oven) prep->dry grind Finely Grind (if necessary) dry->grind capillary Method 1: Capillary Melting Point (Pharmacopeial Standard) grind->capillary Load Capillary dsc Method 2: Differential Scanning Calorimetry (DSC) grind->dsc Load DSC Pan interp Interpret Data: - Melting Range (Capillary) - Onset, Peak T, ΔH (DSC) capillary->interp dsc->interp compare Compare with Benchmarks: - Pyrazole - 4-Aminopyrazole - Other Amine Salts interp->compare conclude Draw Conclusions: - Purity Assessment - Confirmation of Salt Form compare->conclude

Caption: Experimental workflow for melting point determination.

Method 1: Capillary Melting Point Determination (Pharmacopeial Method)

This is the classical and most widely recognized method for determining melting points, forming the basis of protocols in major pharmacopeias like the United States Pharmacopeia (USP).

Principle

A small, tightly packed sample in a glass capillary tube is heated at a controlled rate. The temperatures at which the substance begins to melt (collapse point) and completely liquefies (clear point) are visually observed and recorded as the melting range.

Detailed Experimental Protocol
  • Sample Preparation:

    • Ensure the sample of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is completely dry. If necessary, dry the finely powdered substance in a vacuum desiccator over a suitable desiccant for at least 16 hours.

    • Place a small amount of the dry powder on a clean, dry surface.

    • Tap the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powder to collect a small plug of material.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid tightly into the sealed end.

    • The final packed column of the sample should be 2.5–3.5 mm high.

  • Instrument Setup and Measurement (as per USP <741>):

    • Set the starting temperature of the melting point apparatus to approximately 10-20°C below the expected melting point. (For a novel compound, a preliminary rapid heating run may be necessary to find an approximate range).

    • Insert the loaded capillary tube into the heating block of the apparatus.

    • Set the heating ramp rate. For a precise determination, heat to about 3°C below the expected range, then reduce the rate to 1-2°C per minute.

    • Observe the sample closely through the magnifying lens.

    • Record T_onset: The temperature at which the column of the substance is first observed to collapse or shrink, indicating the beginning of melting.

    • Record T_clear: The temperature at which the last solid particle transitions into a liquid, known as the clear point.

    • The Melting Range is reported as T_onset – T_clear.

    • Perform the measurement in triplicate to ensure reproducibility.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that provides more quantitative data than the capillary method. It is widely used in the pharmaceutical industry for characterizing drug substances.

Principle

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in heat flow. This is recorded as a peak on the DSC thermogram.

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 1-3 mg of the finely powdered 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride into a clean aluminum DSC pan.

    • Hermetically seal the pan with a lid using a sample press. This is crucial for hydroscopic salts to prevent water loss/absorption during the experiment.

    • Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup and Measurement:

    • Place the sample pan and the reference pan into the DSC cell.

    • Set the experimental parameters. A typical DSC run for melting point determination would be:

      • Initial Temperature: 25°C

      • Heating Rate: 10°C/min (a standard rate for scouting, can be lowered to 2-5°C/min for higher resolution)

      • Final Temperature: A temperature well above the expected melting point (e.g., 250°C or higher, depending on stability).

      • Purge Gas: Nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Initiate the temperature program and record the data.

  • Data Analysis:

    • The resulting DSC thermogram will show a peak corresponding to the melting event.

    • Onset Temperature: The temperature at which the peak begins to deviate from the baseline. This is often considered the start of melting and is analogous to the thermodynamic melting point.

    • Peak Temperature: The temperature at the apex of the peak.

    • Enthalpy of Fusion (ΔH_fus): The integrated area of the melting peak (in J/g), which represents the energy required to melt the sample.

Interpreting the Results: A Comparative Discussion

Once the melting point of 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is determined, the data must be analyzed within the comparative framework.

  • Purity: A sharp melting range (e.g., 1-2°C) from the capillary method and a single, sharp endotherm in the DSC thermogram would be strong indicators of high purity. A broad range would suggest the presence of impurities or possibly a mixture of polymorphs.

  • Effect of Salt Formation: The determined melting point is expected to be significantly higher than that of both Pyrazole (67-70°C) and 4-Aminopyrazole (77-82°C). This large increase is a direct consequence of the formation of strong ionic bonds in the dihydrochloride salt, which require more thermal energy to disrupt the crystal lattice than the hydrogen bonds and van der Waals forces present in the free bases.

  • Comparison to Other Amine Salts: The melting point should be compared to Isopropylamine Hydrochloride (160°C) and Aniline Hydrochloride (196-199°C). While a direct correlation is not possible due to the different core structures, this comparison places the thermal stability of the pyrazole salt within the general context of simple amine hydrochlorides. The larger, more complex structure of the pyrazole derivative may lead to a higher or lower melting point depending on the efficiency of its crystal packing and the network of intermolecular interactions.

Conclusion

The determination of the melting point of a novel substance like 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride is a fundamental step in its chemical and pharmaceutical characterization. While no public data currently exists, this guide provides a comprehensive and scientifically rigorous approach to its experimental determination using both pharmacopeial capillary methods and modern thermal analysis with DSC. By following these detailed protocols and interpreting the results within a framework of structurally related compounds, researchers can confidently establish the melting point, gain critical insights into the compound's purity and identity, and build a foundational dataset for further drug development activities.

References

  • Reachem Chemicals. Aniline Hydrochloride Suppliers. [Link]

  • Chemsrc. Isopropylamine Hydrochloride | CAS#:15572-56-2. [Link]

  • SSERC. Melting point determination. [Link]

  • Kessler Chemical. Aniline Hydrochloride Distributor and Supplier. [Link]

  • Stenutz. aniline hydrochloride. [Link]

  • ResearchGate. Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7. [Link]

  • IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • CAS Common Chemistry. 5-Pyrazolone. [Link]

  • ResearchGate. Melting points, yields and spectral data of compounds 2a-d. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride

Topic: Personal protective equipment for handling 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and HSE Managers

Executive Summary & Hazard Architecture

Chemical Context: 1-(propan-2-yl)-1H-pyrazol-4-amine dihydrochloride (often referred to as the "IP-Amine salt") is a critical building block in the synthesis of kinase inhibitors (e.g., ALK/ROS1 inhibitors).

The "Salt" Factor: While the dihydrochloride salt form confers stability compared to the free base, it introduces specific operational risks:

  • Acidity & Corrosivity: Upon contact with mucous membranes or perspiration, the salt hydrolyzes to release hydrochloric acid (HCl), lowering local pH significantly. This transforms a standard "irritant" into a potential "corrosive" hazard for eyes and lungs.

  • Hygroscopicity: This salt is prone to absorbing atmospheric moisture, leading to clumping and potential hydrolysis. Handling requires strict humidity control not just for chemical integrity, but to prevent the formation of sticky, corrosive residues on PPE.

Hazard Classification (Precautionary GHS):

  • Health: Acute Toxicity (Oral) Cat 4; Skin Corrosion/Irritation Cat 2; Serious Eye Damage Cat 1 (due to acidity); STOT-SE Cat 3 (Respiratory).

  • Physical: Corrosive to metals (in solution).

PPE Ecosystem: The Defense Matrix

Rationale: Standard "lab coat and glasses" protocols are insufficient due to the fine particle size of the salt and its rapid acidification on moist surfaces.

A. Respiratory Protection (Inhalation Risk)[1][2][3][4]
  • Risk: Fine dust generation during weighing/transfer. Inhalation causes immediate burning of the upper respiratory tract due to HCl release.

  • Standard Operation: Work within a certified Chemical Fume Hood (CFH).

  • Open Bench Handling (Prohibited without RPE): If hood space is unavailable, a Half-face respirator with P100 cartridges (acid gas relief recommended) is mandatory. N95s are insufficient for acidic salt dusts as they do not neutralize the acid component.

B. Ocular Protection (The Critical Zone)
  • Risk: Irreversible corneal damage. The dihydrochloride moiety can cause rapid opacity upon contact with the eye's moisture.

  • Requirement: Unvented or Indirect-Vented Chemical Splash Goggles.

  • Contraindication: Standard safety glasses are forbidden for powder handling of this specific salt. Dust can migrate around lenses; the acidic solution formed by tears trapped behind glasses is highly damaging.

C. Dermal Protection (Permeation Logic)
  • Glove Selection Logic: Pyrazole amines are organic bases; the salt is ionic.

    • Primary Layer (Inner): 4 mil Nitrile (Inspection white/blue). Protects against incidental perspiration and acts as a barrier during outer glove removal.

    • Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene.

    • High-Risk Operations (Scale >10g): Use Laminate (Silver Shield/North) liners under nitrile if prolonged contact with the solution phase is expected.

PPE Summary Table

Body ZoneHazard VectorRequired EquipmentTechnical Rationale
Eyes Acidic dust hydrolysisSplash Goggles (ANSI Z87.1+)Prevents dust migration; glasses allow bypass.
Hands Corrosive solid/solutionDouble Nitrile (min 0.11mm outer)Break-through time >480m for solid; protects against HCl.
Respiratory Airborne acidic particulateFume Hood or P100 w/ Acid Gas N95s fail to neutralize acidic hydrolysis products.
Body Dust accumulationTyvek Lab Coat (Disposable)Cotton coats trap dust/acid; disposables prevent cross-contamination.
Operational Workflow & Decision Logic
A. PPE Selection Logic

This decision tree ensures the correct level of protection based on the scale of operation and the physical state of the reagent.

PPE_Logic Start Start: Handling Task State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution (Dissolved) State->Liquid Scale Scale > 5 grams? Solid->Scale Solvent Solvent Type? Liquid->Solvent Level1 Level 1: Fume Hood + Double Nitrile + Goggles Scale->Level1 No Level2 Level 2: Level 1 + Tyvek Sleeves + P100 Backup Scale->Level2 Yes (Dust Risk) Solvent->Level1 Aqueous/Alcohol Level3 Level 3: Laminate Gloves (Silver Shield) Required Solvent->Level3 DMSO/DMF (Penetrant)

Figure 1: PPE Decision Logic based on physical state and solvent carrier. Note that DMSO solutions require laminate gloves due to enhanced skin permeation.

B. Step-by-Step Handling Protocol

Step 1: Preparation (The "Dry" Zone)

  • Ensure the balance enclosure or fume hood is free of water sources.[1]

  • Place a disposable weighing boat and a static eliminator (if available) in the hood. Static charge often causes this salt to "jump," creating aerosol hazards.

Step 2: Weighing & Transfer

  • Technique: Do not use a spatula directly into the stock bottle. Pour a small amount into a secondary container, then weigh. This prevents cross-contamination of the bulk stock with atmospheric moisture.

  • Spill Control: Keep a saturated sodium bicarbonate (NaHCO₃) wipe nearby. If dust falls, wipe immediately to neutralize the acid before it corrodes the surface.

Step 3: Solubilization (The Exotherm)

  • Caution: Dissolving dihydrochloride salts in water or methanol can be slightly exothermic.

  • Protocol: Add the solid to the solvent slowly. Do not add solvent to the solid, as this can create a "paste" that traps heat and spatters.

Emergency & Disposal Procedures

Immediate Response (Self-Validating System)

  • Eye Contact: Flush for 15 minutes minimum .[1][2][5][6] Validation: Use pH paper on the eye runoff (lacrimal fluid) after flushing; continue until pH returns to 7.0–7.4.

  • Skin Contact: Brush off dry powder before wetting. Wetting the powder on skin creates concentrated HCl. Once brushed, wash with soap and water.[2][4][5][6][7]

Disposal Pathways

  • Solid Waste: Bag in a dedicated "Solid Toxic" bag. Label clearly as "Acidic Organic Salt."

  • Liquid Waste:

    • Aqueous: Adjust pH to 6–8 using Sodium Hydroxide (NaOH) or Sodium Bicarbonate before entering the aqueous waste stream.

    • Organic: Dispose in "Halogenated Solvent" waste (due to the chloride content).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13469816, 1-isopropyl-1H-pyrazole. Retrieved from [Link][8]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Washington, DC: U.S. Department of Labor. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. Version 4.0. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, "Working with Chemicals of High Toxicity." Retrieved from [Link]

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